Product packaging for Guaiacol(Cat. No.:CAS No. 90-05-1)

Guaiacol

Cat. No.: B022219
CAS No.: 90-05-1
M. Wt: 124.14 g/mol
InChI Key: LHGVFZTZFXWLCP-UHFFFAOYSA-N
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Description

Overview of Guaiacol as a Research Subject

This compound, a naturally occurring organic compound with the chemical formula C₇H₈O₂, is a subject of significant interest in various fields of academic research. vinatiorganics.com Chemically, it is known as 2-methoxyphenol, a phenolic compound containing a methoxy (B1213986) functional group. wikipedia.orgdrugbank.com It often appears as a colorless to pale yellow viscous oil or crystalline solid with a characteristic smoky and sweet odor. vinatiorganics.commetoree.com this compound is found in wood smoke as a product of the pyrolysis of lignin (B12514952) and is also present in essential oils of various plants like celery seeds, tobacco leaves, orange leaves, and lemon peels. wikipedia.orgdrugbank.com

In scientific research, this compound serves as a versatile molecule with diverse applications. It is frequently used as a model compound in studies related to the upgrading of biomass and bio-oils, particularly in the context of lignin depolymerization. researchgate.netsurrey.ac.uk Its structure makes it a valuable precursor for the synthesis of a wide range of compounds, including flavorants, fragrances, and pharmaceuticals. vinatiorganics.comacs.org For instance, an estimated 85% of the world's vanillin (B372448) supply is synthesized from this compound. wikipedia.org

Furthermore, this compound is utilized in enzymatic assays, particularly for measuring peroxidase activity. metoree.comwisdomlib.org The enzyme peroxidase catalyzes the oxidation of this compound in the presence of hydrogen peroxide, resulting in the formation of a colored product, tetrathis compound, which can be quantified spectrophotometrically. metoree.com This reaction is a fundamental tool in biochemistry and environmental science for studying enzyme kinetics and oxidative stress.

Historical Context of this compound Research

The scientific investigation of this compound dates back to the 19th century. The compound was first isolated in 1826 by Otto Unverdorben. wikipedia.orgmetoree.com A significant milestone in its early research was its isolation from the tree resin guaiac (B1164896) by A. Sobrero in 1843. acs.org Historically, this compound was primarily derived from guaiacum or wood creosote. wikipedia.org

Early research focused on its medicinal properties, leading to its use as an expectorant, antiseptic, and local anesthetic. drugbank.comacs.org These applications stemmed from its presence as a major component of creosote, which was used to treat various ailments. metoree.com

The development of synthetic methods for this compound production marked a new era in its research and application. A common laboratory and industrial synthesis involves the methylation of ortho-catechol using reagents like dimethyl sulfate (B86663). wikipedia.orgmetoree.com Another method involves a two-step process starting from o-anisidine (B45086), derived from anisole (B1667542), via a diazonium derivative. metoree.com These synthetic routes provided a more consistent and pure source of this compound, facilitating its broader use in chemical synthesis and research.

Significance of this compound in Scientific Inquiry

The importance of this compound in scientific inquiry is multifaceted, spanning across chemistry, biology, and environmental science.

In Chemical Synthesis and Industry: this compound is a crucial building block in organic synthesis. Its utility as a precursor for flavorants like eugenol (B1671780) and the majority of the world's synthetic vanillin highlights its economic and industrial significance. wikipedia.org It is also a starting material for the synthesis of other valuable chemicals, including dyes and resins used in coatings and adhesives. vinatiorganics.com

In Biomass and Lignin Research: As a major platform chemical derived from lignin, this compound is central to research on renewable resources and biofuels. researchgate.net Lignin, a complex polymer in plant cell walls, can be broken down to produce this compound and its derivatives. wikipedia.org Researchers extensively use this compound as a model compound to study the catalytic hydrodeoxygenation (HDO) process, a critical step in converting biomass-derived oils into high-value fuels and chemicals. surrey.ac.ukmdpi.com

In Biological and Environmental Studies: this compound plays a significant role in enzymology, particularly in the study of peroxidases. wisdomlib.org this compound peroxidase (GPX) is an enzyme involved in various plant physiological processes, including development, stress tolerance, and defense against pathogens. wisdomlib.orgnih.govbioresearch.ro The oxidation of this compound by these enzymes is a widely used method to assess their activity in various biological and environmental samples. wisdomlib.org Recent studies have also explored the antioxidant and antimicrobial properties of this compound, investigating its potential to inhibit the growth of plant pathogens. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O2 B022219 Guaiacol CAS No. 90-05-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyphenol
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InChI

InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3
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InChI Key

LHGVFZTZFXWLCP-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC=C1O
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Molecular Formula

C7H8O2
Record name O-METHOXYPHENOL
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Related CAS

26247-00-7
Record name Phenol, 2-methoxy-, homopolymer
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DSSTOX Substance ID

DTXSID0023113
Record name 2-Methoxyphenol
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Molecular Weight

124.14 g/mol
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Physical Description

O-methoxyphenol appears as colorless to amber crystals or liquid. Density (of solid) 1.129 g / cm3. Solidifies at 28 °C (82.4 °F), but may remain liquid for a long time even at a much lower temperature. Slightly water soluble. Soluble in aqueous sodium hydroxide. Used medicinally as an expectorant. Used, because of its anti-oxidant properties, as an anti-skinning agent for paints., Other Solid, White or slightly yellow solid or colorless to yellowish liquid; Darkened by light and air; solidifies at 28 deg C (may remain liquid at lower temperatures); [Merck Index] Solid or liquid; mp = 32 deg C; [HSDB] Low melting solid; mp = 28-29 deg C; [MSDSon, Solid, Colourless to amber crystals, powerful, smoke-like, somewhat medicinal odour
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Boiling Point

399 to 403 °F at 760 mmHg (NTP, 1992), 205 °C
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Flash Point

180 °F (NTP, 1992), 180 °F (open cup)
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Solubility

Slightly soluble (NTP, 1992), Soluble in carbon tetrachloride, Miscible with alcohol, chloroform, ether, oils, glacial acetic acid; slightly soluble in petroleum ether; soluble in sodium hydroxide solution, 1 g /o-methoxyphenol/ is soluble in 60-70 mL water, in 1 mL glycerol, In water 18,700 mg/L at 25 °C, 18.7 mg/mL at 15 °C, slightly soluble in water, very soluble (in ethanol)
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Density

1.13 at 70.5 °F (NTP, 1992) - Denser than water; will sink, 1.1287 g/cu cm at 21 °C, 1.129-1.140
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Vapor Density

4.27 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

5 mmHg at 174 °F (NTP, 1992), 0.1 [mmHg], 0.103 mm Hg 25 °C
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Color/Form

Faintly yellowish, limpid, oily liquid or yellow crystals, White or slightly yellow crystalline mass or colorless to yellowish, very refractive liquid, Hexagonal prisms

CAS No.

90-05-1
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Melting Point

SOLIDIFIES at 82.4 °F (NTP, 1992), 32 °C, 28 °C
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Synthesis and Biosynthesis of Guaiacol and Its Derivatives

Chemical Synthesis Pathways of Guaiacol

Several established chemical routes facilitate the synthesis of this compound in laboratory and industrial settings. These methods often involve the modification of related aromatic compounds.

Methylation of o-Catechol

One of the conventional methods for producing this compound is through the methylation of o-catechol (1,2-dihydroxybenzene). This reaction typically employs methylating agents such as dimethyl sulfate (B86663) ((CH₃O)₂SO₂) in the presence of a base like potash (potassium carbonate) or sodium hydroxide. fishersci.cathegoodscentscompany.comthegoodscentscompany.comnih.govsigmaaldrich.com

The reaction can be represented as: C₆H₄(OH)₂ + (CH₃O)₂SO₂ → C₆H₄(OH)(OCH₃) + HO(CH₃O)SO₂ fishersci.cathegoodscentscompany.com

Alternative methylating agents, such as dimethyl carbonate (DMC), have also been investigated for the O-methylation of catechol. Studies have shown that DMC can be a more efficient methylating agent than methanol, achieving higher catechol conversion and this compound selectivity. For instance, reactions using DMC over alumina (B75360) catalysts have resulted in this compound selectivity of approximately 70%, with catechol conversion reaching 68% at 553 K (280 °C) after 1 hour. The presence of water in the feed can significantly enhance catalytic activity and this compound yield in these vapor-phase methylation processes. Furthermore, various metal phosphate (B84403) catalysts, including cerium phosphate (CP) and lanthanum phosphate (LP), have demonstrated promising catalytic performance for the selective O-methylation of catechol with methanol, offering more economical and environmentally friendly routes.

Methylating AgentCatalystCatechol Conversion (%)This compound Selectivity (%)Reaction Temperature (K)Reference
Dimethyl SulfatePotashNot specifiedNot specifiedNot specified fishersci.cathegoodscentscompany.com
Dimethyl CarbonateAlumina68 (at 1h)~70553
MethanolAlumina659Not specified
MethanolCerium Phosphate (CP)High (best among tested)High (best among tested)Not specified

Hydrolysis of o-Anisidine (B45086) Diazonium Derivatives

This compound can also be synthesized through the hydrolysis of o-anisidine (2-methoxyaniline) via its diazonium derivative. fishersci.cathegoodscentscompany.comthegoodscentscompany.comnih.gov This laboratory method involves a two-step process where o-anisidine, typically derived from anisole (B1667542), is first diazotized, and then the resulting diazonium compound is hydrolyzed. fishersci.cathegoodscentscompany.comthegoodscentscompany.comnih.gov

A common procedure involves dissolving o-anisidine in iced water and sulfuric acid, followed by the addition of sodium nitrite (B80452) for diazotization. The diazotized compound is then hydrolyzed in a mixed liquid, often at elevated temperatures (e.g., 135-140 °C) in the presence of concentrated sulfuric acid and anhydrous sodium sulfate to obtain this compound. Continuous hydrolysis processes using copper sulfate as a catalyst have also been developed, maintaining specific sulfuric acid and copper sulfate concentrations to optimize the yield.

Selective Mono-Demethylation of Dimethylated Catechol

Another synthetic pathway involves the dimethylation of catechol, followed by a selective mono-demethylation step to yield this compound. fishersci.cathegoodscentscompany.comthegoodscentscompany.comnih.gov This approach is particularly relevant for valorizing biomass-derived aromatic ether polymers.

One method for selective mono-demethylation utilizes nucleophiles such as thioethoxide (B8401739) (alkali ethanethiolate) in dimethyl formamide. For example, 1,2-dimethoxybenzene (B1683551) (veratrol), a dimethylated catechol, can be preferentially monodemethylated to this compound using this method, although some further demethylation to catechol can occur.

Biocatalytic approaches have also emerged for the regioselective O-demethylation of aryl methyl ethers. A cobalamin-dependent veratrol-O-demethylase (vdmB) has been shown to preferentially monodemethylate veratrol (1,2-dimethoxybenzene) to this compound, with a conversion of 54% in one study, producing only a tiny amount (1%) of the didemethylated product, catechol. This enzyme facilitates an oxygen-independent demethylation via methyl transfer, offering a milder and regioselective alternative to chemical methods.

Electrocatalytic Hydrogenation Approaches

Electrocatalytic hydrogenation (ECH) represents a promising and environmentally benign route for the valorization of lignin-derived compounds, including this compound, into valuable chemicals and fuels. This process involves the electrochemical reduction of this compound, typically performed in a stirred slurry electrochemical reactor (SSER) using supported metal catalysts like platinum on carbon (Pt/C). ECH allows for the in situ and continuous generation of chemisorbed hydrogen on the electrocatalyst surface through electrochemical water and/or proton reduction.

CatalystReactor TypeConditionsKey ProductsReference
Pt/CStirred Slurry Electrochemical Reactor (SSER)Mild (25–60 °C, 1 atm)Cyclohexanol, 2-methoxycyclohexanol, cyclohexanone
Rh/CFMEA flow cell300–500 mA cm⁻² current densityHigh-value chemicals (e.g., 2-methoxy-cyclohexanol)

The choice of electrolyte significantly influences this compound conversion, product distribution, and Faradaic efficiency in ECH. Studies have investigated various catholyte-anolyte combinations, separated by a cation exchange membrane (e.g., Nafion® 117), including acid-acid (e.g., H₂SO₄/H₂SO₄), neutral-acid (e.g., NaCl/H₂SO₄), and alkaline-acid (e.g., NaOH/H₂SO₄) pairs.

Research findings indicate that acid-acid and neutral-acid electrolyte pairs are generally the most effective for the ECH of this compound. In the case of the neutral-acid pair, proton diffusion and migration from the anolyte to the catholyte supply the necessary protons for the ECH reaction. Methanesulfonic acid (MSA) has also been explored as an eco-friendly electrolyte, demonstrating comparable ionic conductivity to mineral acids and enabling high Faradaic efficiencies in paired electrosynthesis systems.

Parametric studies under galvanostatic control are crucial for understanding and optimizing the ECH of this compound. These studies investigate the impact of variables such as constant cathode superficial current density, temperature, and cathode potential on the reaction outcomes.

Under galvanostatic conditions, the this compound conversion routes are influenced by the temperature and cathode potential-dependent surface coverage of adsorbed hydrogen radicals, which are generated through the electroreduction of protons. For example, ECH at a constant cathode superficial current density of -182 mA cm⁻² and higher temperatures (e.g., 60 °C) can favor a pathway primarily leading to cyclohexanone. The stirred slurry electrochemical reactor (SSER) configuration allows for operation at industrially relevant cathode superficial current densities, often exceeding 100 mA cm⁻², while maintaining high conversions and efficiencies. Mass transport rates of reactants to the catalyst surface and collision rates between catalyst particles and the current collector also play a significant role, emphasizing the need for optimal stirring to ensure good electrical contact within the catalyst bed slurry.

Process Mechanisms and Catalyst Reusability in Electrocatalytic Hydrogenation

Electrocatalytic hydrogenation (ECH) presents a promising method for upgrading biomass-derived phenolics, including this compound, into more valuable chemicals. This process typically occurs under mild conditions (e.g., ≤80 °C and ambient pressure) within fuel cell systems, aligning with green chemistry principles by reducing reliance on fossil fuels. mdpi.comresearchgate.net

The mechanisms of ECH involve intricate sequences of proton and electron transfer steps. Key factors influencing selectivity and kinetics include the electrode material and the applied potential. The characteristics of the electrocatalyst surface and proton mobility are also critical for the effectiveness of the mechanism. mdpi.com For instance, in the electrocatalytic hydrogenation of benzaldehyde (B42025) on copper, the process involves two successive hydrogen additions, primarily through a proton-coupled electron transfer mechanism. acs.org Research in this area aims to enhance the efficiency and environmental compatibility of these processes. mdpi.com

Enzymatic and Microbial Biosynthesis of this compound

This compound is not only synthesized chemically but also through various enzymatic and microbial pathways in nature. These biological routes are gaining interest, particularly for the production of "natural" flavorings.

Role of O-methyltransferases (OMT) in this compound Synthesis

O-methyltransferases (OMTs) are a significant family of enzymes responsible for the synthesis of numerous small molecules, including aroma compounds like this compound. nih.govebi.ac.uk One possible biosynthetic route for this compound is through the methylation of catechol. nih.govebi.ac.uk

Research has identified specific OMTs involved in this compound synthesis. For example, a tomato ( Solanum lycopersicum ) O-methyltransferase, designated CTOMT1, has been shown to preferentially methylate catechol, leading to this compound production. nih.govebi.ac.uk Studies involving the manipulation of CTOMT1 gene expression in transgenic tomato plants have demonstrated a direct correlation: reduced CTOMT1 expression resulted in significantly lower this compound emissions, while overexpression led to a slight increase, suggesting that catechol availability might limit this compound production. nih.govebi.ac.uk Further experiments confirmed this by showing increased this compound production when exogenous catechol was supplied to tomato pericarp discs, particularly in CTOMT1-overexpressing discs. nih.gov

In Nymphaea prolifera (waterlily), certain OMTs, specifically NpOMT5, NpOMT7, and NpOMT9, have been identified to produce this compound through in vitro enzymatic assays. oup.com

Catechol Methylation as a Biosynthetic Route

Catechol methylation is a direct and important biosynthetic pathway for this compound. This reaction is catalyzed by catechol O-methyltransferases (COMTs), which facilitate the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to catechol, yielding this compound and S-adenosyl-L-homocysteine (SAH). ebi.ac.ukuniprot.orgexpasy.orggenome.jp

The general reaction can be represented as: Catechol + S-adenosyl-L-methionine → this compound + S-adenosyl-L-homocysteine + H+ ebi.ac.ukuniprot.orgexpasy.orggenome.jp

This enzymatic activity is observed in various organisms, including plants like Solanum lycopersicum nih.govebi.ac.uk and even in mammalian systems where COMTs act on catecholamines. uniprot.orgexpasy.org Industrially, the O-methylation of catechol with dimethyl carbonate over aluminophosphate catalysts is an effective method for this compound production, offering a greener alternative to traditional methods that use toxic alkylating agents. mdpi.comresearchgate.net

Microbial Biotransformation Pathways

Microorganisms play a significant role in the biotransformation of various aromatic compounds into this compound, often as part of their metabolic degradation pathways.

Conversion from Ferulic Acid via Vanillin (B372448) and Vanillic Acid

This compound can be produced microbially from ferulic acid, often involving vanillin and vanillic acid as intermediates. researchgate.netgoogle.com This pathway is particularly relevant in the context of microbial degradation of lignin-derived compounds. oup.comresearchgate.net

The general sequence of conversion from ferulic acid to this compound involves:

Ferulic Acid to 4-Vinylthis compound (4-VG): Many microorganisms, including lactic acid bacteria (LAB) and Enterobacter species, can decarboxylate ferulic acid to 4-vinylthis compound. nih.govajol.infoynu.edu.cnnih.govtandfonline.comresearchgate.net This step is catalyzed by enzymes like phenolic acid decarboxylase. nih.gov

4-VG to Vanillin: While 4-VG is a common intermediate, its direct conversion to vanillin can occur. ynu.edu.cntandfonline.com

Vanillin to Vanillic Acid: Vanillin can be oxidized to vanillic acid by enzymes such as vanillin dehydrogenase. researchgate.netresearchgate.netmdpi.com

Vanillic Acid to this compound: Vanillic acid is then converted to this compound through a non-oxidative decarboxylation reaction, primarily catalyzed by the vanillate (B8668496) decarboxylase complex. oup.comresearchgate.netnih.govresearchgate.netacs.orgnih.gov

Table 1 summarizes the microbial conversions observed in this pathway:

Precursor CompoundIntermediate(s)Product CompoundMicroorganisms Involved (Examples)Key Enzyme(s)
Ferulic Acid4-Vinylthis compound-Lactobacillus farciminis, Enterobacter soli, Enterobacter aerogenes, Schizophyllum commune nih.govajol.infonih.govtandfonline.comresearchgate.netPhenolic Acid Decarboxylase
Ferulic AcidVanillin, Vanillic AcidThis compoundAlicyclobacillus acidoterrestris, Bacillus megaterium, Streptomyces strains researchgate.netoup.comresearchgate.netnih.govacs.orgnih.govVanillate Decarboxylase Complex
VanillinVanillic AcidThis compoundAlicyclobacillus acidoterrestris researchgate.netresearchgate.netVanillin Dehydrogenase, Vanillate Decarboxylase Complex
Vanillic Acid-This compoundBacillus megaterium, Streptomyces strains, Rhodotorula rubra, Nocardia sp., Bacillus subtilis, Staphylococcus gallinarum, Alicyclobacillus suci oup.comresearchgate.netnih.govresearchgate.netacs.orgnih.govacs.orgnih.govVanillate Decarboxylase Complex
Vanillate Decarboxylase Complex Activity

The vanillate decarboxylase complex plays a central role in the microbial production of this compound from vanillic acid. This enzymatic complex facilitates the non-oxidative decarboxylation of vanillic acid, leading to the formation of this compound and carbon dioxide. oup.comresearchgate.netnih.govresearchgate.netnih.gov

This activity has been observed in various microbial strains, including Bacillus megaterium, Streptomyces strains, the yeast Rhodotorula rubra, and a Nocardia sp. oup.comresearchgate.netnih.gov Specifically, Bacillus subtilis has shown high efficiency in biotransforming vanillic acid into this compound, with transformation efficiencies reaching approximately 55.4% after 33 hours of incubation. oup.com The genes encoding the vanillate decarboxylase complex (vdc genes) have been cloned and characterized in some microorganisms, such as a Streptomyces sp. D7 strain. oup.com Recently, it has been noted that Alicyclobacillus suci strains produce significantly more this compound than Alicyclobacillus acidoterrestris, and A. suci genomes often contain duplicate copies of vdcC, a phenolic acid decarboxylase gene putatively responsible for this compound synthesis. nih.gov

This microbial pathway is particularly relevant in contexts such as cork taint in wine, where the degradation of vanillic acid by bacterial strains growing on cork can lead to this compound accumulation. oup.comresearchgate.netresearchgate.net

Enzymatic Mechanisms (e.g., Vanillin Dehydrogenase, Vanillic Acid Decarboxylase)

The enzymatic biosynthesis of this compound primarily involves a two-step pathway from vanillin, with vanillic acid as a key intermediate. This pathway has been extensively studied in microorganisms, particularly in Alicyclobacillus acidoterrestris, a bacterium known for causing spoilage in fruit juices through this compound production. researchgate.net

Vanillin Dehydrogenase (Vdh) Vanillin dehydrogenase (Vdh) plays a critical role in the initial step of this compound biosynthesis from vanillin. This enzyme catalyzes the oxidation of vanillin to vanillic acid. researchgate.netresearchgate.netnih.gov In Alicyclobacillus acidoterrestris DSM 3923, this conversion is facilitated by NAD(P)+-dependent vanillin dehydrogenases. researchgate.netnih.gov The gene encoding vanillin dehydrogenase (vdh) regulates this bioconversion in several microorganisms. researchgate.netresearchgate.net Research has shown that deleting the vdh gene in Amycolatopsis sp. ATCC 39116 significantly reduces vanillin degradation to vanillic acid, highlighting its importance in this pathway. mdpi.com Similarly, in Bacillus subtilis 3NA, the enzyme YfmT has been identified as the sole vanillin dehydrogenase, responsible for converting vanillin to vanillic acid. nih.gov

Vanillic Acid Decarboxylase (Vdc) Following the oxidation of vanillin to vanillic acid, vanillic acid decarboxylase (Vdc) catalyzes the non-oxidative decarboxylation of vanillic acid to produce this compound. researchgate.netresearchgate.netnih.govoup.com This enzyme complex is oxygen-insensitive and pyridine (B92270) nucleotide-independent. researchgate.netnih.gov The vanillic acid decarboxylase complex has been identified in various microorganisms, including Alicyclobacillus, Bacillus megaterium, Streptomyces strains, the yeast Rhodotorula rubra, and a Nocardia sp. researchgate.netoup.comasm.org

Detailed research on Streptomyces sp. D7, isolated from soil, has elucidated the genetic basis of this non-oxidative decarboxylation. A gene cluster consisting of three open reading frames (vdcB, vdcC, and vdcD) was identified. Expression of this entire vdc gene cluster in Streptomyces lividans 1326 enabled the heterologous host to efficiently decarboxylate vanillic acid to this compound, demonstrating the specificity of this system for vanillic acid. nih.gov

Other Enzymatic Pathways and Considerations While the vanillin-vanillic acid-guaiacol pathway is prominent, other enzymatic routes to this compound have been explored. For instance, a tomato O-methyltransferase (CTOMT1) has been identified that preferentially methylates catechol to produce this compound. nih.gov This suggests an alternative biosynthesis route in plants. Peroxidases, such as horseradish peroxidase (HRP) or peroxidases from Brassica oleracea, can also catalyze the oxidative coupling of phenols like this compound, leading to dimeric or oligomeric products, although this is more related to its modification or degradation rather than de novo synthesis. japsonline.comresearchgate.net

The efficiency of this compound production can vary significantly depending on the microbial strain and the specific enzymatic activities present. For example, some studies indicate that the conversion of vanillic acid to this compound is faster than that of vanillin to this compound. researchgate.net

The following table summarizes key enzymatic conversions related to this compound biosynthesis:

Enzyme/CompoundSubstrateProductOrganism/ContextReference
Vanillin DehydrogenaseVanillinVanillic AcidAlicyclobacillus acidoterrestris, Amycolatopsis sp., Bacillus subtilis 3NA researchgate.netresearchgate.netnih.govnih.govmdpi.comnih.gov
Vanillic Acid DecarboxylaseVanillic AcidThis compoundAlicyclobacillus acidoterrestris, Nocardia sp., Streptomyces sp. D7, Bacillus subtilis researchgate.netresearchgate.netnih.govnih.govresearchgate.netoup.comasm.orgnih.gov
Catechol O-methyltransferase (CTOMT1)CatecholThis compoundSolanum lycopersicum (tomato) nih.gov

Chemical Reactivity and Transformation Mechanisms of Guaiacol

Oxidation Reactions

Guaiacol undergoes various oxidation reactions, leading to the formation of specific products and exhibiting radical scavenging properties.

Formation of Tetrathis compound in Peroxidase Assays

This compound serves as a widely utilized substrate in peroxidase assays. In the presence of hydrogen peroxide (H₂O₂), peroxidase enzymes catalyze the oxidation of this compound, leading to the formation of tetrathis compound. ableweb.orgbioone.org This product can be quantitatively detected and measured spectrophotometrically at a wavelength of 470 nm, owing to its distinct absorbance. ableweb.orgtandfonline.com The molar extinction coefficient for tetrathis compound in this reaction is reported as 2.66 × 10⁴ M⁻¹ cm⁻¹. tandfonline.com

Table 1: Kinetic Parameters for this compound Oxidation by Lignin (B12514952) Peroxidase

ParameterValueCitation
Molar Extinction Coefficient (Tetrathis compound)2.66 × 10⁴ M⁻¹ cm⁻¹ tandfonline.com
Kₘ (this compound)160 µM nih.govresearchgate.net
kcat (this compound)7.7 s⁻¹ nih.govresearchgate.net
Rate Constant (Compound I)1.2 × 10⁶ M⁻¹s⁻¹ nih.govresearchgate.net
Kᵈ (Compound II)64 µM nih.govresearchgate.net
First-order Rate Constant (Compound II)17 s⁻¹ nih.govresearchgate.net

Oxidative Metabolism to Electrophilic o-Quinones

While this compound itself is a 2-methoxyphenol, its structural relationship to catechol (1,2-benzenediol) is significant in understanding potential oxidative pathways. Catechol, a constituent of edible plants, can undergo oxidative metabolism to form electrophilic o-quinones. This transformation is catalyzed by the Cytochrome P450 enzyme system and peroxidases. tandfonline.comtandfonline.comresearchgate.net The reactivity of phenolic compounds like this compound tends to increase with a greater number of substituent groups on the benzene (B151609) ring, with hydroxyl groups having a more pronounced enhancing effect than methyl groups. tandfonline.comtandfonline.com this compound's involvement in peroxidase-catalyzed oxidation is further suggested by its ability to inhibit the formation of diquinone methides from other selective estrogen receptor modulators (SERMs) when co-incubated with peroxidase substrates. nih.gov

Formation of this compound Oligomers and Their Radical Scavenging Properties

This compound can be enzymatically synthesized into various oligomers. acs.orgnih.gov These this compound oligomers exhibit notable antioxidant activity and free radical scavenging properties. acs.orgnih.govmdpi.comrsc.orgresearchgate.net The primary mechanism underlying their radical scavenging capacity is attributed to the transfer of hydrogen atoms from their phenolic hydroxyl (-OH) groups to free radicals. mdpi.com

Detailed quantum chemical studies, utilizing Density Functional Theory (DFT) calculations, have been employed to elucidate the structure-activity relationships of these polyphenolic oligomers. acs.orgnih.gov The antioxidant activities have been correlated with several molecular descriptors, including O-H bond dissociation enthalpies (BDEs), the BDE for a second hydrogen atom abstraction from the phenoxyradicals (BDED), spin density, highest occupied molecular orbital (HOMO) distribution, ionization potentials (IPs), and the free energies and rate constants of hydrogen atom transfer (HAT). acs.orgnih.gov Among these, the BDED has been identified as the most crucial descriptor for understanding the free radical scavenging ability of this compound oligomers. acs.orgnih.gov The effectiveness of this compound derivatives as radical scavengers is also influenced by the nature of the substituent group located in the para position relative to the phenolic hydroxyl group. rsc.org Electron-donating groups, such as those found in vanillic alcohol and eugenol (B1671780), tend to increase reactivity compared to this compound, whereas electron-withdrawing groups, as seen in vanillin (B372448) and vanillic acid, can decrease reactivity in non-polar environments. rsc.org

Hydrodeoxygenation (HDO) Mechanisms

Hydrodeoxygenation (HDO) is a vital catalytic process for the upgrading of bio-oils by effectively removing oxygen atoms. frontiersin.orgcsic.eswhiterose.ac.ukresearchgate.net this compound, with its characteristic hydroxyl and methoxyl functional groups, serves as a representative model compound for lignin-derived bio-oils in HDO studies. tandfonline.commdpi.com

Catalytic HDO Pathways (e.g., on Cu(111), Pt Clusters)

The HDO of this compound can proceed through several distinct pathways, primarily involving dehydroxylation (cleavage of the Caryl-OH bond), demethylation (cleavage of the Calkyl-O bond), and demethoxylation (cleavage of the Caryl-OCH₃ bond). frontiersin.org

On a Cu(111) surface , density functional theory (DFT) studies indicate that the formation of catechol via direct demethylation is both thermodynamically and kinetically favored over the formation of anisole (B1667542). whiterose.ac.ukmdpi.com The rate-limiting step for catechol production on Cu(111) is the demethylation step, which requires an activation barrier of 1.97 eV. whiterose.ac.uk In contrast, the formation of anisole, proceeding via direct dehydroxylation, involves a higher rate-limiting barrier of 2.07 eV. whiterose.ac.uk

Table 2: Rate-Limiting Activation Barriers for this compound HDO on Cu(111)

PathwayRate-Limiting StepActivation Barrier (eV)Citation
Catechol FormationDirect Demethylation1.97 whiterose.ac.uk
Anisole FormationDirect Dehydroxylation2.07 whiterose.ac.uk

For platinum clusters (e.g., Pt₁₀) , DFT calculations suggest that direct deoxygenation mechanisms, involving the cleavage of C(sp²)-O bonds, are energetically more favorable than deoxygenation pathways that proceed through the hydrogenation of the aromatic ring and subsequent C(sp³)-O bond breaking. unipa.it From a thermodynamic perspective, the removal of oxygen-containing groups preferentially occurs by the elimination of the methoxyl (-OCH₃) fragment as methanol, followed by the hydroxyl (-OH) fragment as water. unipa.it

On a Pt(111) surface , at 573 K, catechol is identified as the preferred reaction product. acs.org Deoxygenation to fully deoxygenated products like phenol (B47542) or benzene is significantly slower, by at least four orders of magnitude. acs.org Direct removal of the hydroxyl group without prior activation of the phenyl ring is found to be exceedingly slow, by at least five orders of magnitude. acs.org

Studies on other transition metal catalysts reveal varying preferences for C-O bond scission. On Co(0001) and Ni(111) surfaces, the Caryl-O bond scission is reported to be preferable. researchgate.net Conversely, on an Fe(110) surface, the Caryl-OH bond scission is identified as the most probable pathway. researchgate.net However, for Pd(111) and Pt(111), some studies indicate that C-O scission leading to complete deoxygenation (e.g., to benzene) is not energetically feasible due to high activation barriers and endothermic behavior. researchgate.net

Formation of Catechol via Demethylation

The demethylation pathway is a significant route in the hydrodeoxygenation of this compound. frontiersin.org This mechanism specifically converts this compound into catechol, with methane (B114726) as a co-product. frontiersin.org On a Cu(111) surface, catechol is formed through a direct demethylation process, which is subsequently followed by the dehydrogenation of the hydroxyl group and the concerted re-hydrogenation of the catecholate intermediate. whiterose.ac.ukmdpi.com

The demethylation pathway to produce catechol is considered the most accessible mechanism on several transition metal catalysts, including Co, Ni, Cu, Pd, and Pt. frontiersin.org The typical reaction sequence observed in these catalytic systems is this compound → catechol → phenol → benzene. frontiersin.org The formation of catechol as an intermediate product has been consistently observed across various catalysts. mdpi.com Furthermore, the subsequent formation of phenol can occur through the dehydroxylation of catechol, which is itself formed via the demethylation of this compound. mdpi.com

Formation of Anisole via Dehydroxylation

The formation of anisole from this compound typically occurs through a dehydroxylation pathway, which involves the scission of the Caryl-OH bond frontiersin.org. This pathway is particularly favored on certain catalysts, such as Fe (110), where it exhibits a low activation barrier of 0.10 eV frontiersin.org. On Fe (110), the dehydroxylation route is the preferred mechanism for converting this compound into anisole, which can then further transform into benzene via demethoxylation or phenol via demethylation frontiersin.org. Other catalysts like Cu (111) also facilitate anisole formation via direct dehydroxylation, with a reported rate-limiting step activation barrier of 2.07 eV whiterose.ac.ukmdpi.comwhiterose.ac.uk.

Compensating Mechanisms: Direct Deoxygenation (DDO) vs. Deoxygenation-Through-Hydrogenation (HYD)

Two primary deoxygenation mechanisms compete during this compound HDO: Direct Deoxygenation (DDO) and Deoxygenation-Through-Hydrogenation (HYD) latech.eduunipa.it.

Direct Deoxygenation (DDO): This mechanism involves the direct cleavage of the Caryl-O bond (either Caryl-OH or Caryl-OCH3) without prior saturation of the aromatic ring latech.eduunipa.it. DDO pathways are often favored by catalysts that promote C-O bond scission directly. For instance, on NiFe(111), the direct Caryl-O bond scission is the most likely deoxygenation pathway rsc.org. On Ni2P/SiO2, DDO routes are promoted acs.org.

Deoxygenation-Through-Hydrogenation (HYD): In contrast, the HYD mechanism involves initial hydrogenation of the aromatic ring, followed by the removal of oxygen from the saturated hydrocarbon rings latech.eduunipa.it. Noble metals like platinum are suggested to facilitate C-O cleavage through a sequential hydrogenation-deoxygenation mechanism, which can be energetically more favorable and proceed at a faster rate osti.govrsc.org. For example, on a Pt10 platinum cluster, DFT calculations indicate that while ring hydrogenation is easier, the direct deoxygenation mechanism is favored at all temperatures, with lower energy barriers for C(sp2)-O bond cleavage compared to C(sp3)-O bond breaking in the saturated ring unipa.itrsc.org.

The preference between DDO and HYD pathways is highly dependent on the catalyst used and reaction conditions. For example, on a PtFe(111) catalyst, deoxygenation often proceeds via partial hydrogen addition to the aromatic ring followed by Caliphatic-O bond scission rsc.org.

Kinetic Studies and Reaction Rate Constants in HDO

Kinetic studies are essential for understanding the rates and mechanisms of this compound HDO. The HDO of this compound is a complex process with various elementary steps, and the determination of rate constants and activation energies provides critical insights.

For instance, on a Pt/C catalyst, experimental and theoretical investigations have been conducted to determine reaction pathways and kinetics latech.edu. The hydrodeoxygenation of this compound over Pt/AC catalysts has been modeled using pseudo-homogeneous plug-flow and power-law kinetic models, with different reaction orders reported for this compound conversion latech.edu.

Density Functional Theory (DFT) studies on Cu (111) surfaces show that the de-methylation step for catechol production has a rate-limiting barrier of 1.97 eV, while the dehydroxylation step for anisole formation has a rate-limiting barrier of 2.07 eV whiterose.ac.ukmdpi.comwhiterose.ac.uk. This suggests that catechol formation is thermodynamically and kinetically preferred on Cu (111) whiterose.ac.uk.

The kinetic parameters for this compound HDO can vary significantly depending on the catalyst and reaction conditions. For example, apparent activation energies for this compound conversion have been reported as 71.2 kJ/mol for sulfided Co-Mo catalysts, 58.7 kJ/mol for Ni-Mo catalysts, and 89.1 kJ/mol for a Ni-Cu/SiO2-ZrO2-La2O3 system researchgate.net.

Catalyst SystemRate-Limiting Step / PathwayActivation Energy (Ea) / BarrierReference
Fe (110)Dehydroxylation to Anisole0.10 eV frontiersin.org
Co (0001)Demethylation to Catechol1.23 eV frontiersin.orgcardiff.ac.uk
Ni (111)Demethylation to Catechol1.21 eV frontiersin.orgcardiff.ac.uk
Cu (111)Demethylation to Catechol1.97 eV whiterose.ac.ukmdpi.comwhiterose.ac.uk
Cu (111)Dehydroxylation to Anisole2.07 eV whiterose.ac.ukmdpi.comwhiterose.ac.uk
Pt/CThis compound to Catechol (O-C bond scission)30.32 kcal/mol (experimental: 29.97 kcal/mol) royalsocietypublishing.org
Pt/CThis compound to Methylcatechol (C-H bond scission)41.3 kcal/mol royalsocietypublishing.org
NiFe(111)This compound-HDO to Catechol1.26 eV rsc.org
PtFe(111)This compound-HDO to Catechol0.93 eV rsc.org
β-Mo2C (100)Demethoxylation to Phenol112 kJ/mol chemrxiv.org
Ni-Cu/SiO2-ZrO2-La2O3This compound conversion (apparent)89.1 kJ/mol researchgate.net
Sulfided Co-Mo/γ-Al2O3This compound conversion (apparent)71.2 kJ/mol researchgate.net
Sulfided Ni-Mo/γ-Al2O3This compound conversion (apparent)58.7 kJ/mol researchgate.net

Pyrolysis and Thermal Degradation Mechanisms

Pyrolysis is a thermal degradation process that breaks down complex organic materials like lignin into smaller molecules, including this compound. Understanding the mechanisms involved is crucial for optimizing bio-oil production and controlling product distribution.

Role of Lignin Pyrolysis in this compound Formation

This compound is a significant product of lignin pyrolysis, serving as a model compound for the phenolic fraction of bio-oils latech.edulatech.edu. Lignin, a complex phenolic polymer, thermally degrades to produce a variety of compounds, with this compound being a principal product along with syringol, phenol, and catechol nih.gov. The formation of this compound derivatives is promoted at higher temperatures during lignin decomposition cornell.edu.

During lignin pyrolysis, the decomposition occurs in different stages. At intermediate temperatures (450–525 °C), phenols in the liquid products reach their maximum, while lower and higher temperatures favor the formation of dimer compounds cornell.edu. The interaction between lignin and cellulose (B213188) can also influence product distribution, promoting the secondary decomposition of this compound derivatives into compounds like benzene and phenol cornell.edu.

Free Radical Detection in Pyrolysis Studies

Pyrolysis of this compound is a free radical reaction, and the detection of these radicals provides insights into the reaction pathways. Electron Paramagnetic Resonance (EPR) spectroscopy has been used to study the pyrolysis of this compound as a lignin model compound mdpi.comresearchgate.net. These studies have proven that methyl radicals are among the free radicals mainly detectable by EPR mdpi.comresearchgate.net. Other free radicals, such as C6H4(OH)O•, C6H4(OCH3)O•, and hydrogen radicals, are also continuously rearranged during this compound pyrolysis mdpi.comresearchgate.net.

The presence of methoxyl, phenoxy, and substituted phenoxy radicals has been suggested as precursors for the formation of major products like syringol, this compound, phenols, and substituted phenols during lignin pyrolysis nih.gov. The initial decomposition step for methoxyphenols, including this compound, often involves the loss of a methyl radical (HOC6H4OCH3 → HOC6H4O• + CH3•) acs.org.

Intermediate Species and Char Formation Mechanisms (e.g., o-quinonemethide)

During the pyrolysis and thermal degradation of this compound, various intermediate species are formed, contributing to the complex product mixture and char formation. Key among these is o-quinonemethide (6-methylene-2,4-cyclohexadien-1-one) mdpi.comaip.orgresearchgate.netresearchgate.netcabidigitallibrary.org.

o-Quinonemethide has been identified as a crucial intermediate in the formation of coke (char) from this compound mdpi.comaip.orgresearchgate.netcabidigitallibrary.org. Direct evidence of its production at around 350 °C during this compound pyrolysis has been observed using in situ FTIR spectroscopy, with its rapid disappearance around 420 °C indicating char formation mdpi.comresearchgate.net. This intermediate can also be hydrogenated to form o-cresol (B1677501) aip.org.

Other significant pyrolysis products and intermediates include:

1,2-dihydroxybenzene (catechol): Formed via the homolytic cleavage of the CH3-O bond, with a total energy barrier of formation of 312.9 kJ/mol aip.orgresearchgate.net.

Phenol and o-cresol: These are common products, and their formation can be linked to the degradation of methoxyphenols aip.orgrsc.orgresearchgate.net. Phenol can also be formed by decarbonylation of 2-hydroxybenzaldehyde, an intermediate that can arise from this compound mdpi.com.

2-hydroxybenzaldehyde: Another product resulting from this compound pyrolysis, with its formation pathway involving the homolytic cleavage of the O-H bond mdpi.comaip.orgresearchgate.net.

Methane, carbon monoxide, and coke: These are also common products of this compound thermal decomposition aip.org.

Reactions in Atmospheric and Aquatic Environments

This compound undergoes various chemical transformations in both atmospheric and aquatic matrices, driven by different oxidative and nitrative pathways. These reactions lead to the formation of diverse products, some of which contribute significantly to atmospheric aerosol burdens.

Aqueous-Phase Photonitration Products (e.g., Nitroguaiacols)

Aqueous-phase reactions play an important role in the atmospheric chemistry of this compound, complementing gas-phase and heterogeneous reactions in the formation of secondary organic aerosols (SOA) ontosight.ainih.govnih.goviarc.frfishersci.cafishersci.com. Studies have investigated the aqueous-phase photonitration of this compound under simulated sunlight conditions, in the presence of hydrogen peroxide (H₂O₂) and nitrite (B80452) (NO₂⁻) ontosight.ainih.govnih.govfishersci.ca.

The primary products identified from the aqueous-phase photonitration of this compound are nitroguaiacols, specifically 4-nitrothis compound (4NG), 6-nitrothis compound (6NG), and 4,6-dinitrothis compound (4,6DNG) ontosight.ainih.govnih.goviarc.frfishersci.ca. The presence of 4NG and 4,6DNG has been confirmed in winter PM10 aerosols collected from Ljubljana, Slovenia, highlighting their environmental relevance ontosight.ainih.govnih.goviarc.frfishersci.ca. Notably, 4,6-dinitrothis compound exhibits strong absorption of ultraviolet and visible light, suggesting its potential as a significant component of atmospheric "brown" carbon, particularly in regions impacted by biomass burning ontosight.ainih.govnih.goviarc.frfishersci.ca.

Aqueous-phase reactions of this compound have been shown to yield higher SOA formation compared to gas-phase reactions, with reported yields of approximately 60% versus 30% at one half-life of this compound fishersci.com. These aqueous reactions are characterized by more complex mechanisms and a more gradual evolution of SOA fishersci.com. While initial gas-phase SOA (gasSOA) typically exhibits high oxidation levels (O/C > 0.82), aqueous-phase SOA (aqSOA) starts with lower O/C ratios (0.55–0.75) fishersci.com. However, prolonged aqueous-phase reactions lead to a substantial increase in the oxidation state of aqSOA, bringing its bulk chemical composition closer to that of gasSOA fishersci.com. Furthermore, aqueous reactions facilitate the formation of a greater abundance of oligomers and high-molecular-weight compounds, alongside a sustained production of carboxylic acids fishersci.com.

OH-Initiated Reactions in Atmosphere and Wastewater

The hydroxyl radical (OH) is a highly reactive oxidant that plays a dominant role in tropospheric photochemistry, initiating the degradation of many organic compounds, including this compound wikipedia.orgfishersci.ca. Investigations into the OH-initiated transformation mechanisms and kinetics of this compound, both in the atmosphere and in wastewater, have been conducted in the presence of oxygen (O₂) and nitrogen oxides (NOx) wikipedia.orgwikipedia.org.

The solvent effect, particularly in aqueous solutions, significantly influences the reaction pathways. It has been observed that the presence of a solvent lowers the energy barriers for initial OH-addition reactions more effectively than for hydrogen (H)-abstraction reactions wikipedia.orgwikipedia.org. This results in a considerably higher branching ratio for OH-addition in aqueous solution (0.92) compared to the gas phase (0.42) wikipedia.orgwikipedia.org.

Table 1: OH-Initiated Reaction Kinetics of this compound at 298 K

EnvironmentOverall Rate Constant (cm³ molecule⁻¹ s⁻¹)Half-Life
Atmosphere5.56 × 10⁻¹² wikipedia.orgwikipedia.org34.6 h wikipedia.orgwikipedia.org
Wastewater1.41 × 10⁻¹¹ wikipedia.orgwikipedia.org0.82 s wikipedia.orgwikipedia.org

In the atmosphere, several favorable products are formed from OH-initiated reactions, including nitroguaiacols, methoxybenzoquinone, 2-hydroxyphenyl formate (B1220265), 2-methoxybenzene-1,3-diol, and dialdehyde, all of which can contribute to the formation of secondary organic aerosols (SOAs) wikipedia.org. In wastewater, NO₂ addition reactions lead to the formation of products such as nitroguaiacols and 2-methoxybenzene-1,4-diol, which may exhibit higher toxicity than the parent this compound wikipedia.orgwikipedia.org. Conversely, O₂/NO addition pathways can generate less harmful products, with the exception of methoxybenzoquinone, which has been noted to possess higher toxicity than this compound wikipedia.orgwikipedia.org. The degradation of this compound by both OH and NO₃ radicals is considered predominant in the atmosphere wikipedia.org.

Formation of Secondary Organic Aerosols (SOA)

This compound is recognized as a significant precursor to the formation of secondary organic aerosols (SOA), particularly those originating from biomass burning emissions uni.luontosight.ainih.govnih.goviarc.frfishersci.cafishersci.comwikipedia.orgnih.govnih.gov. Experimental studies have investigated SOA formation from the gas-phase reaction of this compound with OH radicals, revealing that SOA yield is influenced by this compound concentration, OH exposure, and the presence of sulfur dioxide (SO₂) and nitrogen dioxide (NO₂) nih.gov.

The SOA yield from this compound oxidation initially increases with OH exposure but then decreases nih.gov. Maximum SOA yields observed in these experiments ranged from 0.28 to 0.54 nih.gov. The presence of SO₂ and NO₂ significantly promotes SOA formation, with maximum yield enhancements of 13.38% and 10.69%, respectively nih.gov. The N/C ratio of the formed SOA (0.034–0.045) indicates the participation of NO₂ in the OH-initiated reaction, leading to the formation of organic nitrates nih.gov. Furthermore, the oxidation degree of SOA, represented by the carbon oxidation state (OSc) and the f44/f43 ratio (ratio of organic mass fractions of m/z 44 to m/z 43), increases linearly and significantly with increasing OH exposure nih.gov.

In smog chamber experiments, SOA yields from this compound photooxidation in the presence of NOx ranged from (9.46±1.71)% to (26.37±2.83)% wikipedia.org. The presence of SO₂ was found to increase both SOA yield and OSc, suggesting that functionalization reactions are more dominant than oligomerization in these conditions wikipedia.org. A synergistic effect on SOA formation has also been observed when SO₂ is present with inorganic seed particles such as NaCl and (NH₄)₂SO₄ wikipedia.org.

Aqueous-phase reactions are also a critical pathway for SOA formation from this compound, often producing higher SOA yields compared to gas-phase reactions fishersci.com. Additionally, the SOA formed from the reaction of this compound with nitrate (B79036) radicals (this compound-NO₃ SOA) can exhibit extremely high viscosity (≳5 × 10⁷ Pa s at relative humidity ≲ 70%) uni.lu. This high viscosity can significantly affect the mixing times of organic molecules within the SOA particles, which has implications for predicting the size, mass, and long-range transport of pollutants in phenolic SOA uni.lu.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques

Chromatographic methods are indispensable for the separation, isolation, and quantification of guaiacol from complex mixtures, leveraging differences in partitioning between a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is extensively employed for the isolation and quantification of this compound and its derivatives. This technique offers high resolution and sensitivity, making it suitable for analyzing various samples. For instance, this compound and its photonitration products, such as 4-nitrothis compound, 6-nitrothis compound, and 4,6-dinitrothis compound, can be effectively purified and identified using semi-preparative HPLC coupled with UV/Vis detection. thegoodscentscompany.comfishersci.no

A specific HPLC method developed for the purification of this compound nitro-products utilized an Atlantis T3 column (3.0 × 150 mm, 3 µm particle size) with an Atlantis T3 guard column. The separation was achieved using an isocratic mobile phase composed of acetonitrile (B52724) (ACN), tetrahydrofuran (B95107) (THF), and water (30/4/66, v/v/v) containing 5 mM ammonium (B1175870) formate (B1220265) buffer at pH 3. The flow rate was maintained at 0.5 mL min⁻¹, with an injection volume of 10 µL and a column temperature of 30 °C. thegoodscentscompany.com

HPLC with fluorescence detection has also been successfully applied for the quantification of 4-vinylthis compound, a this compound derivative, and its precursor, ferulic acid, in orange juice. Reported detection limits for 4-vinylthis compound were as low as 10 ppb, with a further reduction to 5 ppb achievable using optimized fluorescence detection. Recoveries for both 4-vinylthis compound and ferulic acid typically ranged from 90% to 103%. thegoodscentscompany.comnih.gov

Furthermore, a novel HPLC method featuring electrochemical detection has been validated for the simultaneous analysis of this compound and vanillin (B372448) in vanilla extract. This method employed a Capcell Pak C-18 MG column, with the working electrode potential set at +1000 mV. The calibration curves demonstrated linearity across a range of 1.60–460 µg/L for this compound and 5.90–1180 µg/L for vanillin. The limits of quantification were determined to be 1.60 µg/L for this compound and 2.36 µg/L for vanillin. The intra- and inter-day precision, measured by standard deviation, were consistently below 4%, and recoveries exceeded 97%. nih.gov

Gas Chromatography-Olfactometry (GC-O) for Sensory Analysis

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that integrates the separation capabilities of gas chromatography with the highly sensitive and selective human olfactory system. This combination allows for the identification of odor-active compounds within complex volatile mixtures by correlating specific chromatographic peaks with perceived aromas. nih.govfishersci.ca

This compound is a well-known odor-active compound, contributing distinct sensory notes to various food products. Its presence and sensory impact have been investigated in matrices such as orange juice, soy sauce, and turmeric using GC-O. cenmed.comresearchgate.netfishersci.fi In the context of synthetic vanillin, GC-O analysis revealed this compound to have an aroma intensity (AI) ranging from 3.5 to 4.0, characterized by a "smoke" descriptor. nih.gov

Specific sensory thresholds for this compound have been established in orange juice, with reported ortho-nasal detection thresholds at 0.70 µg/L and retro-nasal thresholds at 0.53 µg/L. The odor recognition threshold was determined to be 2.0 µg/L. cenmed.com GC-O is frequently coupled with Gas Chromatography-Mass Spectrometry (GC-MS) to leverage the high sensitivity of the MS detector for both identification and quantification. Additionally, Solid Phase Microextraction (SPME) is often combined with GC techniques to efficiently extract and concentrate volatile compounds prior to analysis. cenmed.com

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR, 2D-NMR) for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing 1H-NMR, 13C-NMR, and 2D-NMR techniques, is indispensable for the unambiguous structural elucidation of this compound and its derivatives. thegoodscentscompany.com NMR provides detailed information on the number and type of hydrogen and carbon atoms, as well as their connectivity within the molecule.

1H-NMR Spectroscopy: Proton NMR spectra of this compound typically show characteristic signals corresponding to its aromatic protons and the methoxy (B1213986) group.

SolventFrequency (MHz)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
CDCl34006.92m1HAr-H
6.86m3HAr-H
3.86s3HOCH3
D2O5007.054--Ar-H (H16, H14)
6.944--Ar-H (H15, H13)
3.861--OCH3 (H12, H10, H11)

Note: 'm' denotes multiplet, 's' denotes singlet. Assignments are indicative and may vary slightly based on specific experimental conditions and numbering schemes. fragranceu.comguidetopharmacology.orgperflavory.commpg.de

13C-NMR Spectroscopy: Carbon-13 NMR provides insights into the carbon skeleton of this compound. The chemical shifts of the aromatic carbons and the methoxy carbon are particularly informative.

SolventFrequency (MHz)Chemical Shift (δ, ppm)Assignment
CDCl3101146.61Aromatic C
D2O500150.117Aromatic C (C7/C3)
147.518Aromatic C (C6/C4)
124.385Aromatic C (C5/C5)
123.743Aromatic C (C4/C6)
118.361Aromatic C (C3/C7)
115.478Aromatic C (C2/C8)
58.622OCH3 (C1/C9)

Note: The methyl carbon of the methoxy group is typically observed around 56 ppm. fragranceu.comguidetopharmacology.orgufileos.comchembase.cnnih.govbadd-cao.net

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing direct and long-range correlations between protons and carbons, thereby confirming connectivity and aiding in complex structure elucidation. For instance, a 1H-13C HSQC spectrum of this compound at 600 MHz in water (pH 7.00) shows cross-peaks at specific proton and carbon chemical shifts, such as 6.96:123.62, 6.95:118.30, and 6.92:124.63, which correspond to coupled proton-carbon pairs. nih.govthegoodscentscompany.comguidetopharmacology.orgwikipedia.orgnmppdb.com.ng

Mass Spectrometry (MS/MS, ESI-MS/MS, MALDI-TOF) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) and intensity of ions, providing precise molecular weight information and insights into molecular fragmentation. wikipedia.org Tandem Mass Spectrometry (MS/MS) further enhances structural elucidation by fragmenting selected precursor ions, yielding reproducible fragmentation patterns that are characteristic of a molecule's chemical structure. wikipedia.orguni.lu

Electrospray Ionization Mass Spectrometry (ESI-MS/MS): Electrospray ionization (ESI) is considered a "soft" ionization technique, which typically results in minimal fragmentation of the analyte in the initial MS spectrum. This characteristic is particularly advantageous for determining the accurate molecular mass of the intact compound. When ESI is coupled with MS/MS, controlled energy can be applied to induce fragmentation of selected ions, providing detailed structural information. ESI commonly generates protonated or deprotonated molecules, as well as various adducts, depending on the analyte and experimental conditions. wikipedia.orgnist.gov this compound and its photonitration products have been successfully analyzed using direct infusion negative ion electrospray ionization tandem mass spectrometry ((−)ESI-MS/MS) to unambiguously determine their structures. thegoodscentscompany.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF MS is another soft ionization technique widely used for the characterization of various compounds, particularly larger molecules and complex mixtures. This method is known for introducing minimal bias into molecular weight distribution results, making it valuable for polymer analysis and other applications where a broad range of molecular sizes is present. wikipedia.orgthegoodscentscompany.com

Predicted Collision Cross Section (CCS) values, which relate to an ion's shape and size, are also available for this compound adducts. For example, the predicted CCS for the protonated this compound ion ([M+H]+) is 121.5 Ų, and for the deprotonated ion ([M-H]-) it is 123.6 Ų. fishersci.ca

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Analysis and Interactions

Fourier Transform Infrared (FT-IR) spectroscopy is a vibrational spectroscopic technique that provides valuable information about the functional groups present in this compound and its molecular interactions. fishersci.cafishersci.nl FT-IR spectra are generated by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations at specific wavenumbers characteristic of different chemical bonds and functional groups.

FT-IR spectra of this compound can be obtained using various sampling techniques, including capillary cell (neat) and Attenuated Total Reflectance (ATR-Neat). nih.gov The typical wavenumber range for FT-IR analysis is between 400 and 4000 cm⁻¹. nih.govfishersci.nl Specific vibrational modes, such as the carbon-oxygen (ν(C-O)) stretching vibrations, are observable in the FT-IR spectrum of this compound, providing insights into its phenolic and methoxy functionalities. fishersci.ca

Beyond basic structural identification, FT-IR spectroscopy is also utilized to study the interactions of this compound with other materials. For example, it has been employed to observe the adsorption of this compound onto surfaces like HBEA zeolite, where changes in peak intensity with varying temperatures provide information about the adsorption process. fishersci.ca Furthermore, operando transmission FT-IR spectroscopy can be used to monitor the evolution of surface species and catalyst performance in real-time during reactions involving this compound, such as hydrodeoxygenation processes. fishersci.ca

Circular Dichroism (CD) Spectroscopy for Protein Interaction Studies

Circular Dichroism (CD) spectroscopy is a powerful technique employed to analyze the secondary structure of proteins and detect conformational changes induced by ligand binding or environmental factors. It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as proteins creative-biostructure.com. The peptide bonds, aromatic amino acid residues, and disulfide bridges within proteins are optically active groups, and their arrangement in secondary and tertiary structures influences their optical activity, which is reflected in the CD spectrum creative-biostructure.com.

Fluorescence Spectroscopy for Binding and Energy Transfer Studies

Fluorescence spectroscopy is an exceptionally sensitive technique for investigating molecular interactions, including binding and energy transfer phenomena. It exploits the intrinsic fluorescence properties of certain molecules or the fluorogenic properties of a probe molecule to monitor interactions sciengine.comresearchgate.netcapes.gov.br.

This compound itself possesses fluorogenic properties, which have been exploited to analyze its interaction with target proteins such as human immunoglobulin (HIgG) and human serum albumin (HSA) sciengine.comresearchgate.netcapes.gov.br. Studies have demonstrated that the binding of this compound to these proteins results in a dramatic enhancement of fluorescence emission intensity sciengine.comresearchgate.netcapes.gov.br. This fluorescence enhancement is a key indicator of interaction and can be used to determine binding constants and thermodynamic parameters, providing quantitative data on the strength and nature of the interaction sciengine.comresearchgate.netcapes.gov.br.

Furthermore, fluorescence spectroscopy has revealed the occurrence of efficient Förster Resonance Energy Transfer (FRET) from the protein residues (donor) to the protein-bound this compound (acceptor) sciengine.comresearchgate.netcapes.gov.br. FRET is a non-radiative energy transfer process that occurs when an excited donor fluorophore transfers its excitation energy to a nearby acceptor chromophore, provided they are in close proximity (typically within 10 nanometers) and their excitation and emission spectra overlap evidentscientific.com. The observation of FRET indicates a close spatial relationship between this compound and the intrinsic fluorophores of the protein, such as tryptophan residues, affirming direct binding sciengine.comresearchgate.netcapes.gov.br.

Fluorescence anisotropy measurements also provide insights into the mobility of the probe molecule within the protein environment. For instance, a low fluorescence anisotropy value (e.g., r = 0.06) for this compound bound to HIgG suggests that the this compound molecule is located in a motionally unrestricted environment within the protein sciengine.com. Conversely, a higher value (e.g., r = 0.40) for this compound bound to HSA indicates a more motionally restricted environment researchgate.netcapes.gov.br.

Detailed Research Findings and Data Tables

Research findings highlight the specific nature of this compound-protein interactions. For example, molecular modeling and spectroscopic studies on this compound binding to HIgG suggest that the interaction is primarily driven by hydrophobic forces, complemented by two hydrogen bond interactions with residues LEU 80 and ASP 65 of HIgG sciengine.com. Similarly, this compound's binding to HSA is considered to occur mainly via hydrophobic interaction at Site I (subdomain II), with a hydrogen bond involving residue Ala 291 researchgate.netcapes.gov.br.

The binding constants (K) for this compound-protein interactions have been evaluated from fluorescence data. The decrease in binding constants with increasing temperature indicates that the binding between this compound and HIgG is strong and temperature-dependent sciengine.com. Thermodynamic parameters, including enthalpy change (ΔH°) and entropy change (ΔS°), have also been calculated, providing further details on the spontaneity and energetics of these interactions sciengine.comresearchgate.netcapes.gov.br.

Table 1: Binding Constants of this compound to Human Immunoglobulin (HIgG) at Different Temperatures sciengine.com

Temperature (K)Binding Constant (K) (L·mol⁻¹)
2981.09 × 10⁶
3080.81 × 10⁶
3180.65 × 10⁶

Table 2: Thermodynamic Parameters for this compound-Protein Interactions sciengine.comresearchgate.netcapes.gov.br

ProteinΔH° (kJ·mol⁻¹)ΔS° (J·mol⁻¹·K⁻¹)Dominant Interaction
HIgG65.55132.95Hydrophobic
HSA104.008409Hydrophobic

The positive values for both ΔH° and ΔS° in these interactions are characteristic of hydrophobic interactions, where the release of ordered water molecules from the protein surface upon ligand binding contributes significantly to the entropy increase sciengine.comresearchgate.netcapes.gov.br.

Computational and Theoretical Studies of Guaiacol

Density Functional Theory (DFT) Calculations

DFT calculations are extensively employed to investigate the electronic structure, reaction pathways, and energetic profiles of guaiacol and its derivatives.

DFT studies have elucidated the mechanisms and associated energy barriers for various reactions involving this compound, particularly in the context of hydrodeoxygenation (HDO) and atmospheric oxidation.

Hydrodeoxygenation (HDO): The HDO of this compound is crucial for upgrading bio-oils into valuable fuels. DFT calculations on platinum (Pt) clusters, such as Pt10, have shown that direct deoxygenation mechanisms, involving the cleavage of C(sp2)-O bonds, have significantly lower energy barriers (approximately 60 kJ mol⁻¹) compared to deoxygenation-through-hydrogenation mechanisms where C(sp3)-O bond breaking occurs from a saturated ring unipa.it. Thermodynamically, the removal of oxygen groups preferentially occurs by eliminating the -OCH3 fragment as methanol, followed by the -OH fragment as a water molecule unipa.it.

On a Cu(111) surface, DFT studies indicate that catechol formation from this compound proceeds via direct demethylation, with a rate-limiting step barrier of 1.97 eV. Anisole (B1667542) formation, on the other hand, occurs through direct dehydroxylation, with a higher rate-limiting barrier of 2.07 eV. Catechol formation is thermodynamically favored on Cu(111) due to stronger binding energies researchgate.netmdpi.comwhiterose.ac.uk. The mechanism on Cu(111) is similar to Pt(111) via the demethylation pathway, while Ru(0001) surfaces prefer the dehydrogenation of the methoxy (B1213986) group researchgate.net. For orthorhombic molybdenum carbide, the deprotonation of the hydroxyl group is the least energy-demanding step (0.62 eV), and demethoxylation followed by hydrogenation to phenol (B47542) is identified as the most favorable HDO pathway rsc.org.

Table 1 summarizes some key energy barriers for this compound HDO on different catalytic surfaces.

Table 1: Representative Energy Barriers for this compound HDO Reactions

Reaction Pathway / StepCatalystEnergy Barrier (kJ/mol)Energy Barrier (eV)Reference
C2-O bond cleavage (OCH3 removal)Pt10 cluster137.7- unipa.it
H atom shift to C2 of ring (cyclohexanol formation)Pt10 cluster106.5- unipa.it
Demethylation (Catechol formation)Cu(111)-1.97 researchgate.netmdpi.comwhiterose.ac.uk
Dehydroxylation (Anisole formation)Cu(111)-2.07 researchgate.netmdpi.comwhiterose.ac.uk
Dehydrogenation of -OH groupCu(111)-0.99 mdpi.com
Dehydrogenation of methyl groupCu(111)-3.51 mdpi.com
O-H bond scission (this compound to Catechol)Pt3 cluster126.86 (30.32 kcal mol⁻¹)- royalsocietypublishing.org
H dissociation from hydroxyl groupMo2C (100)-0.62 rsc.org

DFT calculations are critical for understanding how this compound interacts with various catalytic surfaces, influencing reaction pathways and selectivity.

Cu(111) Surface: this compound adsorbs exothermically on Cu(111) with a binding energy of -1.90 eV. Aromatic molecules like this compound, anisole, and catechol weakly adsorb horizontally and parallel to the copper surface, with an average bond distance of 2.6 Å between the carbons in the benzene (B151609) rings and the Cu surface atoms mdpi.com. Catechol adsorption is thermodynamically the most favorable, while anisole adsorption is the least favored mdpi.com. The most preferred adsorption configuration involves oxygen at a bridge site, with a Cu-O bond distance of 1.43 Å amazonaws.com.

Pt Clusters (e.g., Pt10, Pt3): On Pt clusters, DFT calculations show that the most stable configuration of adsorbed this compound is in a tilted position via the para-carbon, with a binding energy of -16.48 kcal/mol (-0.71 eV), indicating chemisorption with a Pt-C bond length of 2.15 Å latech.educore.ac.uk. Other meso-stable adsorption positions have binding energies ranging from -3.04 to -4.94 kcal/mol latech.edu. This compound can also adsorb on a Pt3 cluster via the oxygen atom of the methoxy group at an on-top site, with an adsorption energy of -19.03 kcal mol⁻¹ (-0.82 eV) and a Pt-O distance of 2.22 Å royalsocietypublishing.org. This compound adsorption on Pt(100) and Pt(111) surfaces typically involves physisorbed states at low temperatures, with dissociatively adsorbed structures forming at higher temperatures (above 225 K) where C-O bonds begin to break around 337 K researchgate.net.

N-doped Graphene: DFT studies on nitrogen-doped graphene (N-doped graphene) as a catalyst have shown that the adsorption of this compound occurs via its oxy-groups and the aromatic ring researchgate.net. The presence of nitrogen doping significantly increases the adsorption energy compared to pristine graphene iitg.ac.in. This compound is generally physisorbed weakly on both pristine and N-doped graphene substrates nih.govchemrxiv.orgchemrxiv.org. These studies are relevant for designing gas sensors, as the adsorption of this compound on N-doped graphene can induce changes in the work function, which is an electronic response used in sensing devices nih.govchemrxiv.org.

Table 2 provides a summary of this compound adsorption energies on various catalytic surfaces.

Table 2: this compound Adsorption Energies on Catalytic Surfaces

SurfaceAdsorption Energy (eV)Adsorption Energy (kcal/mol)Binding Site/ModeReference
Cu(111)-1.90-Exothermic, horizontal/parallel, O at bridge site mdpi.comamazonaws.com
Pt10 cluster-0.71-16.48Tilted via para-carbon (chemisorption) latech.educore.ac.uk
Pt3 cluster-0.82-19.03On-top site via methoxy oxygen royalsocietypublishing.org
Pt(111)--Parallel configuration most favorable cardiff.ac.ukfrontiersin.org
N-doped GrapheneWeak physisorption-Via oxy-groups and aromatic ring researchgate.netnih.govchemrxiv.org

DFT calculations are instrumental in understanding the preferred conformations and intramolecular interactions within the this compound molecule. This compound has been found to exist in a single dominant conformer in the gas phase, characterized by an intramolecular hydrogen bond between the adjacent -OH and -OCH3 groups aip.orgresearchgate.net. This intramolecular hydrogen bond plays a significant role in its dynamics and stability, with a reported binding energy of approximately 18 kJ/mol aip.org. Studies combining NMR spectroscopy with DFT calculations confirm that the anti-syn (AS) conformer, featuring an OH⋯O hydrogen bond, is dominant (99.64% prevalence) and accurately reproduces experimental NMR spectra researchgate.net. The hydroxyl hydrogen chemical shift at 5.66 ppm is identified as a fingerprint for this intramolecular OH⋯OCH3 hydrogen bonding researchgate.net.

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations provide dynamic and structural insights into this compound's interactions with biological systems, such as proteins.

Molecular docking and dynamics simulations have been utilized to investigate the binding of this compound to Human Serum Albumin (HSA), a major transport protein in blood.

This compound-HSA Interaction: Molecular docking studies suggest that this compound can strongly bind to HSA, with its primary binding site located in Sudlow site I (subdomain IIA) of HSA researchgate.netnih.gov. The interaction is primarily hydrophobic, complemented by hydrogen bond interactions, notably with the Ala 291 residue researchgate.net. Fluorescence spectroscopy data support these findings, indicating that this compound binding to HSA leads to a significant enhancement in fluorescence emission intensity and efficient Förster type resonance energy transfer (FRET) from HSA to the bound this compound researchgate.net. The high fluorescence anisotropy (r = 0.40) suggests that this compound is situated in a motionally restricted environment within the protein researchgate.net.

While specific detailed studies on this compound's direct enzyme inhibition of carbonic anhydrase via molecular dynamics and docking simulations were not extensively found in the provided search results, general principles of enzyme inhibition studies using these computational methods are well-established. Molecular docking and dynamics are commonly used to predict binding affinities, identify active site interactions, and elucidate the mechanisms of enzyme inhibition by small molecules researchgate.net. For example, studies on other compounds, such as isoeugenol (B1672232) (a propenyl-substituted this compound), have shown its ability to inhibit target enzymes with higher binding efficiency and stability in binding pockets compared to standard drugs, as revealed by molecular docking and dynamics simulations researchgate.net. This suggests the potential applicability of these computational techniques for investigating this compound's inhibitory effects on enzymes like carbonic anhydrase, although direct evidence for this compound itself in the provided context is limited.

Prediction of Solvent Effects on Reactivity

The influence of solvent environments on the reactivity of this compound has been a focal point of computational investigations, particularly in hydrodeoxygenation (HDO) and oxidation processes. Studies employing first-principles periodic DFT calculations combined with mean-field microkinetic reactor modeling have explored the HDO mechanism of this compound over catalysts like Pt(111) and Ru, in the presence of various solvents including water, diethyl ether, 1-butanol, and n-hexane fishersci.co.ukwikipedia.org.

While solvent-phase DFT outcomes often show similarities to vapor-phase results, microkinetic modeling indicates that rate-controlling species and transition states can differ depending on the solvent environment fishersci.co.uk. For instance, in the HDO of this compound over Ru catalysts, less protic solvents such as 1-butanol, diethyl ether, and n-hexane were found to positively influence the reaction kinetics for the production of phenolics compared to vapor and aqueous environments wikipedia.org. Despite these kinetic variations, the dominant reaction mechanism for aromatic product formation generally remains consistent across different reaction media wikipedia.org. Catechol has been identified as a major aromatic product in Pt-catalyzed HDO reactions across various solvent environments fishersci.co.uk.

Furthermore, computational studies on this compound oxidation have investigated reaction enthalpies and Gibbs free energies in gas-phase, non-polar, and aqueous solutions, revealing how solvent polarity can significantly affect bond dissociation enthalpies (BDEs) ontosight.ai. For example, the O-C bond dissociation enthalpy of the methoxy group in this compound is substantially lower than that of the phenolic O-H bond, a difference that can be further amplified in ionization-supporting solvents due to the formation of the phenoxide anion ontosight.ai.

Computational models, including those based on COSMO-RS calculations, are capable of predicting solvation free energy and solvation enthalpy of activation, which are crucial for estimating relative rate constants in various solvents nih.govnih.gov. These models highlight the complex interplay between solvent properties and reaction kinetics, underscoring the importance of considering the reaction environment in theoretical predictions.

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the intrinsic properties and reaction pathways of this compound, offering insights into its electronic structure, radical behavior, and energy landscapes of its transformations.

Quantum chemical calculations, notably using DFT methods such as B3P86 with various basis sets, have been instrumental in understanding the free radical scavenging properties of this compound and its oligomers wikipedia.orgfishersci.nowikipedia.orgfishersci.ca. These studies aim to establish a clear structure-activity relationship for their antioxidant capabilities.

Several key electronic and structural descriptors have been correlated with the antioxidant activity of this compound derivatives. These include:

O-H Bond Dissociation Enthalpies (BDEs): Lower BDEs indicate easier hydrogen atom transfer, a primary mechanism for radical scavenging wikipedia.orgwikipedia.orgfishersci.ca.

Bond Dissociation Enthalpy of a Second H Atom Abstraction (BDED): This descriptor, representing the ease of abstracting a second hydrogen from the formed phenoxyradical, has been identified as a highly significant factor in understanding the free radical scavenging ability of these compounds wikipedia.orgwikipedia.orgfishersci.ca.

Spin Density: The distribution of unpaired electron density in radical intermediates influences their stability and reactivity wikipedia.orgwikipedia.orgfishersci.ca.

Highest Occupied Molecular Orbital (HOMO) Distribution: The energy and spatial distribution of the HOMO are related to a molecule's electron-donating capacity wikipedia.orgwikipedia.orgfishersci.ca.

Ionization Potentials (IPs): Lower IPs facilitate electron transfer mechanisms in antioxidant activity wikipedia.orgwikipedia.orgfishersci.ca.

Free Energies (ΔG) and Activation Free Energies (ΔG#) of Hydrogen Atom Transfer (HAT): These thermodynamic and kinetic parameters directly quantify the favorability and rate of hydrogen abstraction reactions wikipedia.orgwikipedia.orgfishersci.ca.

The presence of the guaiacyl moiety itself plays a crucial role in the antioxidant activity of polyphenols, and its contribution to free radical inactivation has been investigated through the thermodynamics of triple (3H+/3e−) free radical scavenging mechanisms, indicating a potent scavenging capacity fishersci.ca.

Quantum chemical calculations provide critical thermodynamic and kinetic parameters that define the feasibility and rates of this compound's reactions.

Pyrolysis: Theoretical investigations using DFT methods (e.g., B3LYP/6-31G++(d,p) and CBS-QB3) have explored the pyrolysis mechanisms of this compound as a lignin (B12514952) model compound wikipedia.orgnih.govwikidata.org. These studies calculate Bond Dissociation Enthalpies (BDEs) for various bonds, which are fundamental to understanding the initial steps of thermal decomposition wikipedia.org.

Bond TypeRelative Order of BDE MagnitudePrimary Reaction Step Indication
CH3-OLowestInitial step in thermal decomposition of this compound wikipedia.org
O-HCompetitive reaction channel wikipedia.org
CH3O-Caromatic
CH2-H
HO-Caromatic
Caromatic-HHighest

For instance, the homolytic cleavage of the CH3-O bond is identified as the initial and major reaction channel in this compound pyrolysis, with a total energy barrier of formation for 1,2-dihydroxybenzene (catechol) reported as 312.9 kJ/mol wikipedia.org. The O-H bond homolytic cleavage represents a competitive pathway with an energy barrier of 474.1 kJ/mol, leading to products like o-cresol (B1677501) and 2-hydroxybenzaldehyde wikipedia.org. The addition of a hydrogen atom to the carbon atom of the benzene ring where the methoxy group is attached can significantly lower the activation energy for demethoxy reactions wikipedia.org. Decomposition of this compound typically commences around 650 K, achieving 50% conversion at approximately 785 K in pyrolysis and 765 K in oxidation nih.gov. The unimolecular O-C bond breaking, forming hydroxy phenoxy and methyl radicals, is a primary decomposition pathway nih.gov.

Hydrogenation: Density Functional Theory (DFT) calculations and microkinetic modeling have been applied to study the reaction mechanism of this compound hydrogenation over catalysts like Pt(111) nih.govwikipedia.orgwikipedia.org. At 573 K, catechol is predicted to be the preferred reaction product, with deoxygenation to compounds like phenol or benzene being significantly slower (at least four orders of magnitude) nih.govwikipedia.org. Slow deoxygenation can occur via decarbonylation or hydrogenation of the phenyl ring followed by C-OH bond cleavage nih.govwikipedia.org. Direct –OH removal without phenyl ring activation is found to be even slower nih.govwikipedia.org.

Ozonolysis: Quantum chemical calculations using methods like M06-2X have also investigated the ozonolysis mechanism of this compound, determining detailed kinetic properties through transition state theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory bmrb.io. The rate constant for this compound ozonolysis at room temperature is calculated to be 8.81 × 10−20 cm3 molecule−1 s−1, with the rate constant showing a positive dependence on temperature but no relation with pressure bmrb.io. The reactivity of substituted phenols in ozonolysis correlates strongly with the ozone affinity of carbon atoms and the orbital energy difference between the lowest unoccupied molecular orbital of O3 and the highest occupied molecular orbital of the phenols bmrb.io.

Reaction TypeKey Parameters/FindingsComputational MethodReference
Pyrolysis (CH3-O cleavage)Energy barrier: 312.9 kJ/mol; Main product: 1,2-dihydroxybenzeneDFT (B3LYP/6-31G++(d,p)) wikipedia.org
Pyrolysis (O-H cleavage)Energy barrier: 474.1 kJ/mol; Main products: o-cresol, 2-hydroxybenzaldehydeDFT (B3LYP/6-31G++(d,p)) wikipedia.org
Pyrolysis/OxidationDecomposition starts at 650 K; 50% conversion at ~785 K (pyrolysis), ~765 K (oxidation)CBS-QB3 nih.gov
Hydrogenation (Pt(111))Catechol preferred product at 573 K; deoxygenation 4-5 orders of magnitude slowerDFT, microkinetic modeling nih.govwikipedia.org
OzonolysisRate constant (295 K): 8.81 × 10−20 cm3 molecule−1 s−1M06-2X, TST, RRKM bmrb.io

Biological Activities and Mechanisms of Action

Enzyme Inhibition and Modulation

Guaiacol and its derivatives have been shown to inhibit key enzymes involved in various physiological and pathological processes, including carbonic anhydrases and myeloperoxidase. wikipedia.org16streets.comfishersci.at

This compound and certain phenolic compounds derived from it have been investigated for their inhibitory effects on human carbonic anhydrase (hCA) isoenzymes. 16streets.comfishersci.at Carbonic anhydrases are metalloenzymes containing Zn2+ that are widespread in vertebrates and play crucial roles in numerous physiological processes. 16streets.comfishersci.at Studies have demonstrated that this compound effectively inhibits hCA I, hCA II, hCA IX, and hCA XII. 16streets.comfishersci.at

The inhibition constants (Ki) for this compound against these human carbonic anhydrase isoenzymes are presented in Table 1.

Table 1: Inhibition Constants (Ki) of this compound Against Human Carbonic Anhydrase Isoenzymes

CompoundhCA I (µM)hCA II (µM)hCA IX (µM)hCA XII (µM)
This compound7.505.639.989.83

Data adapted from 16streets.comfishersci.at.

Other phenolic compounds, including 4-methylthis compound, 4-propylthis compound, eugenol (B1671780), isoeugenol (B1672232), vanillin (B372448), syringaldehyde, catechol, 3-methyl catechol, 4-methyl catechol, and 3-methoxy catechol, also showed inhibitory activities against these hCA isoforms, with Ki values ranging from 2.20 to 515.98 µM. fishersci.at

The inhibition mechanism of carbonic anhydrases by phenolic compounds, including this compound, is distinct from that of classical sulfonamide inhibitors. uni.lu Phenols like this compound can act as competitive inhibitors with CO2 as a substrate for human CA II (hCA II). uni.lu The hydroxyl (-OH) moiety of the phenol (B47542) is considered a "zinc-water binding group," suggesting its interaction with the catalytic Zn2+ ion within the active site of the enzyme. 16streets.comuni.lu Specifically, the inhibition of hCA II is attributed to the inhibitor's ability to mimic the tetrahedral transition state during binding to the catalytic Zn2+ located in the active site. 16streets.com

This compound and its derivatives have been identified as promising myeloperoxidase (MPO) inhibitors. wikipedia.orgnih.govciteab.com Myeloperoxidase is an enzyme known to contribute to oxidative stress and inflammation, which are implicated in various diseases, including cardiovascular complications. wikipedia.orgnih.gov this compound's antioxidant properties, stemming from its ability to donate electrons and hydrogen atoms to neutralize free radicals, include the reversible inhibition of MPO. nih.gov This inhibition helps mitigate oxidative stress and inflammation. wikipedia.orgnih.gov The MPO assay itself often utilizes this compound as a substrate, where MPO oxidizes this compound in the presence of hydrogen peroxide (H2O2) to form oxidized this compound, which can be measured photometrically. wikipedia.orgscentspiracy.com This highlights this compound's direct interaction with the enzyme's catalytic process.

Antioxidant Mechanisms

This compound is recognized as a potent scavenger of reactive oxygen radicals, and its antioxidant activity is linked to its effects on cell proliferation. nih.govnih.govghostarchive.org The presence of the hydroxyl group in this compound's structure enables it to donate hydrogen atoms to free radicals, thereby neutralizing them. nih.gov

In in vitro studies, this compound has demonstrated significant hydroxyl radical (•OH) scavenging effects. nih.govnih.govghostarchive.org The generation of hydroxyl radicals via the Fenton reaction (using ascorbic acid, H2O2, and Fe(III)-EDTA) was inhibited by this compound in a dose-dependent manner. nih.govnih.govghostarchive.org This was measured by the inhibition of thiobarbituric acid reactive substance (TBA-RS) formation, which are degradation products of deoxyribose mediated by •OH. nih.govnih.govghostarchive.org

This compound exhibited higher inhibitory activity compared to phenol and formaldehyde (B43269) in inhibiting TBA-RS formation. nih.govnih.govghostarchive.org The concentrations required for 50% inhibition (IC50) are detailed in Table 2. nih.govnih.gov

Table 2: Concentrations for 50% Inhibition (IC50) of TBA-RS Formation

CompoundIC50 (M)
This compound~5 x 10⁻⁶
Phenol~5 x 10⁻⁵
Formaldehyde~2 x 10⁻³

Data adapted from nih.govnih.gov.

In this reaction system, this compound did not show a chelating reaction with ferrous ion and did not directly react with H2O2, suggesting its primary mechanism is direct radical scavenging. nih.govnih.gov

This compound also demonstrates radical scavenging activity against the stable free radical 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). nih.govnih.govghostarchive.orgnih.govwikipedia.org While effective, its scavenging activity against DPPH was reported to be lower than its activity against hydroxyl radicals. nih.govnih.gov The antioxidant activity of this compound and its oligomers, including their DPPH scavenging capacities, have been correlated with parameters such as O-H bond dissociation enthalpies (BDEs), spin density, and ionization potentials, with the BDE of a second hydrogen atom abstraction being a crucial descriptor. nih.govwikipedia.org The environment (e.g., nonpolar vs. aqueous solution) also influences the peroxyl radical scavenging activity of this compound derivatives, with reactivity often increasing in aqueous solutions and with higher pH. fishersci.fi

Role of Hydrogen Transfer (HT) and Sequential Proton Electron Transfer (SPET) Mechanisms

This compound functions as an antioxidant primarily by donating hydrogen atoms to neutralize free radicals patsnap.com. The specific mechanism through which this compound and its derivatives scavenge peroxyl radicals, a type of free radical, is significantly influenced by the surrounding environment researchgate.netnih.gov. In nonpolar media and in aqueous solutions with a pH of 4 or below, the primary scavenging process is identified as Hydrogen Transfer (HT) from the phenolic hydroxyl (-OH) group researchgate.netnih.gov.

Beyond its radical scavenging, this compound's O-demethylation by enzymes like cytochrome P450 GcoA involves a hydrogen atom transfer from the methoxy (B1213986) C-H group of this compound to an oxo ligand, followed by a radical rebound acs.orgnsf.gov.

Influence of Environmental pH on Reactivity

The reactivity of this compound derivatives as peroxyl radical scavengers in aqueous solutions is directly correlated with environmental pH; as the pH increases, their reactivity also rises researchgate.netnih.gov. This pH dependency is largely due to the increased prevalence of phenoxide anions at higher, more basic pH values. These phenoxide anions are more potent antioxidant species because of their enhanced electron-donating capabilities, which facilitates the SPLET mechanism researchgate.net.

Antifungal and Antibacterial Activities

This compound demonstrates notable antifungal and antibacterial properties, with specific mechanisms contributing to its antimicrobial efficacy.

Inhibitory Effects on Fungal Growth (e.g., Fusarium graminearum)

This compound exhibits potent fungicidal activity against phytopathogens such as Fusarium graminearum, a significant concern in agriculture due to its impact on crops like wheat frontiersin.orgnih.govnih.govfrontiersin.org. Studies have shown that this compound inhibits the mycelial growth, conidial formation, and germination of F. graminearum in a dose-dependent manner frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net.

The median effective concentration (EC50) of this compound for the standard F. graminearum strain PH-1 has been determined to be 1.838 mM frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net. At a concentration of 6.4 mM, this compound can completely inhibit the mycelial growth of F. graminearum frontiersin.orgnih.govresearchgate.net. Furthermore, treatment with 4.8 mM this compound significantly reduced conidia production by 97.8%, and concentrations ranging from 1.6 mM to 6.4 mM delayed conidial germination frontiersin.orgnih.govresearchgate.net. This compound also plays a role in inhibiting the biosynthesis of deoxynivalenol (B1670258) (DON), a mycotoxin produced by F. graminearum frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net.

The following table summarizes some key inhibitory effects of this compound on Fusarium graminearum:

Fungal ParameterThis compound ConcentrationEffectCitation
Mycelial Growth1.838 mM (EC50)50% inhibition frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net
Mycelial Growth6.4 mMComplete inhibition frontiersin.orgnih.govresearchgate.net
Conidia Production4.8 mM97.8% decrease frontiersin.orgnih.govresearchgate.net
Conidial Germination1.6–6.4 mMDelayed germination frontiersin.orgnih.govresearchgate.net
DON BiosynthesisDose-dependentInhibition frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net

Mechanisms of Antifungal Action (e.g., Cell Membrane Damage, Ca2+ Transport Disruption)

The antifungal properties of this compound are primarily attributed to its capacity to inflict damage upon the fungal cell membrane and disrupt calcium ion (Ca2+) transport channels frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.netresearchgate.netsciencegate.app. Studies on F. graminearum reveal that this compound treatment leads to increased intracellular Ca2+ oscillation, indicating a disturbance in calcium homeostasis within the fungal cells nih.gov. This disruption can result in electrolyte leakage by enhancing cell membrane permeability nih.govresearchgate.net.

Interestingly, the cell membrane damage induced by this compound is not linked to oxidative damage, as this compound itself acts as a strong antioxidant, effectively removing reactive oxygen species from F. graminearum nih.govresearchgate.net. Instead, this compound modulates the oxidative response within the fungus, leading to decreased levels of malondialdehyde (MDA) and reduced activity of antioxidant enzymes such as catalase (CAT), peroxidase (POD), and superoxide (B77818) dismutase (SOD) frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.net. Furthermore, this compound treatment induces glycerol (B35011) accumulation in F. graminearum, which is suggested to help maintain osmotic balance in response to the induced stress nih.govresearchgate.net.

Antibacterial Activity Against Oral Bacteria

This compound exhibits general antimicrobial properties against a broad spectrum of bacteria and fungi patsnap.com. Its antibacterial action is primarily linked to its ability to disrupt microbial cell membranes patsnap.com. The phenolic structure of this compound facilitates its interaction with the lipid bilayers of microbial cells, increasing membrane permeability. This increased permeability leads to the leakage of essential cellular contents, ultimately resulting in cell death patsnap.com.

Cellular and Molecular Effects

This compound demonstrates a range of cellular and molecular effects, primarily stemming from its antioxidant properties and its interactions with various cellular pathways. As a potent scavenger of reactive oxygen radicals, its radical scavenging activity is associated with its ability to induce cell proliferation iarc.frnih.govdrugbank.com.

In the context of bone biology, this compound has been shown to suppress osteoclastogenesis and osteoclast function in bone marrow monocytes (BMMCs) and RAW264.7 cells in a dose-dependent manner nih.gov. Its molecular mechanism involves blocking the interactions of Receptor Activator of Nuclear factor Kappa-B (RANK) with TNF Receptor Associated Factor 6 (TRAF6) and C-Src nih.gov. Furthermore, this compound prevents the phosphorylation of key components in several signaling pathways, including p65, p50, IκB (NF-κB pathway), ERK, JNK, c-fos, p38 (MAPK pathway), and Akt (AKT pathway) nih.gov. It also reduces the expression levels of critical osteoclast markers such as Cathepsin K, Calcitonin Receptor (CTR), Matrix Metalloproteinase-9 (MMP-9), and Tartrate-Resistant Acid Phosphatase (TRAP) nih.gov. This compound also suppresses the expression of nuclear factor of activated T-cells cytoplasmic 1 (NFATc1) and inhibits RANKL-induced Ca2+ oscillation nih.gov. In vivo studies have indicated that this compound can ameliorate ovariectomy-induced bone loss by suppressing excessive osteoclastogenesis nih.gov.

At a molecular level, this compound is readily oxidized by the heme iron of peroxidases, including those of cyclooxygenase (COX) enzymes, thereby serving as a reducing co-substrate in COX reactions iarc.fr. In microbial metabolism, this compound is often degraded through demethylation to catechol, a process catalyzed by cytochrome P450 monooxygenases (CYP) researchgate.net. This compound can also be synthesized metabolically from ferulic acid, with vanillin and vanillic acid serving as intermediate precursors. The conversion of vanillic acid to this compound has been observed to be faster than that of vanillin to this compound researchgate.netnih.gov.

Induction of Cell Proliferation

This compound possesses the property of inducing cell proliferation. fishersci.cafishersci.atfishersci.ie Research indicates that its radical scavenging activity, particularly against hydroxyl radicals (•OH), may be linked to its influence on cell proliferation. fishersci.cafishersci.atfishersci.iescribd.com In in vitro studies, this compound demonstrated a dose-dependent inhibition of thiobarbituric acid-reactive substance (TBA-RS) formation across concentrations ranging from 10⁻¹⁰ M to 10⁻³ M. fishersci.cafishersci.atscribd.com

The concentrations required for 50% inhibition of TBA-RS formation (IC₅₀) varied among different compounds, as detailed in the table below. fishersci.cafishersci.atscribd.com

CompoundIC₅₀ for TBA-RS Inhibition (M)
This compound~5 × 10⁻⁶
Phenol~5 × 10⁻⁵
Formaldehyde~2 × 10⁻³

Furthermore, this compound has been observed to stimulate the messenger RNA (mRNA) expression of genes associated with reparative dentinogenesis and hard-tissue formation in human dental pulp cells (D824 cells). fishersci.ca

Modulation of Inflammatory Mediators

Specifically, treatment with n-RHLS resulted in a significant increase in osteoprotegerin (OPG) expression at both 2 and 7 days, and a notable decrease in receptor activator of nuclear factor-κB ligand (RANKL) expression after 7 days. wikipedia.org In contrast, receptor activator of nuclear factor-κB (RANK) expression did not show significant differences compared to control groups. wikipedia.org The observed upregulation of OPG expression is particularly noteworthy, as OPG functions as a decoy receptor for RANKL, consequently inhibiting RANKL-induced osteoclast activation and bone resorption. wikipedia.org This suggests that this compound, as a component of n-RHLS, may enhance protective mechanisms against excessive bone resorption in inflammatory contexts. wikipedia.org

Beyond modulating OPG/RANKL, this compound has been shown to suppress RANKL-mediated nuclear translocation of p65, a subunit of the NF-κB complex. thermofisher.com It also inhibits the phosphorylation levels of various components within the NF-κB pathway (including p50, p65, and IκB) and the MAPK pathway (including ERK, JNK, c-fos, and p38). thermofisher.com Additionally, this compound was found to suppress the interaction between RANK and TRAF6. thermofisher.com

Effects on Protein Secondary Structure

This compound demonstrates a strong binding affinity to human serum albumin (HSA), a major transport protein in plasma. wikipedia.orgnih.govnih.govnih.gov Molecular docking and spectroscopic studies indicate that the primary binding site for this compound on HSA is located within site I, specifically in subdomain IIA, in the vicinity of the tryptophan residue at position 214 (Trp214). wikipedia.orgnih.gov The interaction is primarily hydrophobic, with additional hydrogen bond interactions observed between this compound and residues such as Ala 291. wikipedia.org

The binding of this compound to HSA leads to a dramatic enhancement in the fluorescence emission intensity of HSA. wikipedia.org This phenomenon is accompanied by efficient Förster type resonance energy transfer (FRET) from HSA to the bound this compound. wikipedia.org Fluorescence anisotropy data further suggest that the this compound molecule is situated within a motionally restricted environment of the protein once bound. wikipedia.org

Alterations in the protein's secondary structure in the presence of this compound in aqueous solution have been quantitatively assessed using techniques such as Fourier transform infrared (FT-IR) spectroscopy and circular dichroism (CD) spectroscopy. wikipedia.org The increase in HSA emission upon this compound addition has been attributed to a shift of tryptophan residues towards a less polar microenvironment as a result of the complex formation. nih.gov

Guaiacol in Environmental Science and Engineering

Environmental Fate and Degradation Studies

The environmental fate of guaiacol is influenced by a combination of biological and physical processes, including biodegradation, volatilization, and photolytic degradation.

Aerobic and Anaerobic Degradation in Soils and Water

This compound is considered readily biodegradable in aqueous environments under aerobic conditions. A key study, conducted according to OECD test guideline 301C, demonstrated a high degree of biodegradation: after 28 days, 90% of this compound was degraded based on Biological Oxygen Demand (BOD), and 97% based on Total Organic Carbon (TOC) removal, using a mixed, non-adapted inoculum. europa.eu Further studies on inherent biodegradability in effluent containing this compound showed 95.5% biodegradability after 4 days and 96.4% after 28 days, based on Dissolved Organic Carbon (DOC) removal. europa.eu

This compound has also been shown to undergo biodegradation under anaerobic conditions. europa.eu In soil, microorganisms are capable of degrading this compound; one study indicated degradation by soil microflora within 4 days, evidenced by the loss of UV absorbancy. europa.eu While anaerobic degradation of phenolic compounds can be slower, this compound can be completely degraded in soil under both aerobic and anaerobic conditions. igi-global.com Research into anaerobic digestion revealed that low concentrations of this compound (0.02–0.1 g/L) can promote biogas production. researchgate.net However, higher concentrations, specifically at or above 8.0 g/L, have been observed to completely inhibit methanogenesis. researchgate.net

Volatilization from Water Surfaces

Volatilization is an expected environmental fate process for this compound from both water and moist soil surfaces. nih.gov This is supported by its Henry's Law constant of 1.2 x 10⁻⁶ atm-cu m/mole. nih.gov In experimental settings, slight losses of this compound observed in dark controls during photodegradation studies were attributed to volatilization, with a measured rate constant of 0.00076 ± 0.00033 min⁻¹. nsf.govrsc.org

Biodegradation Pathways (e.g., Microbial Catabolism of Lignin-Derived Aromatics)

This compound, a product of wood lignin (B12514952) pyrolysis, is a significant substrate in microbial degradation processes. acs.orgnih.gov Studies on microbial lignin degradation often focus on the catabolism of lignin-derived mono-aromatics, including this compound, ferulic acid, and vanillic acid. kjom.org The bacterial catabolic genes and pathways for these compounds are well-characterized in various microorganisms, such as Sphingobium sp. SYK-6 and Rhodococcus jostii RHA1. kjom.org

The microbial breakdown of lignin typically proceeds through three major stages: bio-depolymerization, followed by upper pathways that process lignin-derived aromatic compounds, and finally, central pathways involving aromatic ring cleavage. nih.gov this compound, as a lignin-derived monomer, is channeled through these upper pathways, leading to the formation of key intermediates such as catechol and protocatechuic acid. nih.gov

The bacterium Rhodococcus opacus PD630 exhibits a notable capacity for degrading methoxy-containing lignin-derived aromatics, including this compound, 3,4-veratric acid, anisic acid, and isovanillic acid. asm.org In this specific strain, the genes gcoAR, which encodes a cytochrome P450, and its partner protein gcoBR are critical for this compound utilization. nih.govasm.org GcoAR facilitates the conversion of this compound to catechol, with formaldehyde (B43269) as a by-product, underscoring the importance of O-demethylation in this compound metabolism. nih.gov Generally, bacterial catabolic systems for lignin-derived aromatics involve a sequence of steps: initial funneling into compounds like vanillate (B8668496) and syringate, subsequent O-demethylation to yield catecholic derivatives, and ultimately, aromatic ring-cleavage to produce tricarboxylic acid cycle intermediates. researchgate.net

Photolytic Degradation in Aqueous Systems and Soil Surfaces

This compound is susceptible to direct photolysis by sunlight, as evidenced by the absorption of light at 289 nm by its sodium salt. nih.gov Research has investigated the photodegradation of this compound in aqueous systems and on ice surfaces, revealing significant differences in reaction rates. nsf.govrsc.orgnih.gov

Photodegradation Rate Enhancements in Ice and Aqueous Systems nih.gov

MediumRate Constant Enhancement (relative to aqueous solution)Primary Mechanism
Liquid-like regions (LLRs) in ice3- to 6-fold increasesIncreased quantum yield
Air-ice interface of snow17- to 77-fold increasesIncreased quantum yield

These enhanced reaction rates in ice are primarily attributed to increases in the quantum yield, with the quantum yield being approximately 3-6 times larger in LLRs and 12-40 times larger at the air-ice interface compared to an aqueous solution. nih.gov While computational modeling suggests that the absorption spectrum for this compound red-shifts and increases on ice surfaces, contributing to more light absorption, these changes account for only a minor portion (roughly 2-9%) of the observed rate constant enhancements. nih.gov

Aqueous-phase photonitration of this compound can lead to the formation of various products, including 4-nitrothis compound, 6-nitrothis compound, and 4,6-dinitrothis compound. copernicus.org Furthermore, secondary organic aerosol (SOA) derived from this compound can form in the presence of simulated sunlight. copernicus.org The photodegradation of these this compound-derived SOA particles can result in the photoproduction of oxygenated volatile organic compounds (OVOCs) such as formic acid, acetic acid, acetaldehyde, and acetone. acs.org

Presence and Transformation in Environmental Compartments

This compound's distribution and transformation across different environmental compartments, particularly the atmosphere, are influenced by its volatile nature and reactivity.

Distribution in Gaseous Phase Atmosphere

This compound (2-methoxyphenol) is a volatile organic compound predominantly found in the atmospheric gaseous phase due to its inherent volatility. acs.orgnih.govcopernicus.orgresearchgate.netresearchgate.net Its vapor pressure of 0.103 mm Hg at 25 °C indicates that it exists primarily as a vapor in the atmosphere. nih.gov In simulated atmospheric aerosol systems, this compound largely functions as a gaseous precursor compound. acs.orgnih.gov

Atmospheric processing of this compound can lead to the formation of nitrated this compound (NG) species, which contribute to secondary organic aerosols (SOAs). acs.orgnih.gov However, nitrated guaiacols represent a minor fraction of the aged SOA mass derived from this compound; the formation of organic acids and oligomers is more prevalent under varying nitrogen oxide (NOₓ) and humidity conditions. acs.orgnih.gov Initial nitrated products of this compound distribute between both gaseous and particulate phases, depending on their isomeric form, and contribute only limitedly to brown carbon (BrC). acs.orgnih.gov Notably, this compound photooxidation rapidly generates SOA, with high yields observed under both dry (28%) and humid (42%) conditions. acs.org In the gaseous phase, this compound can be degraded by reactions with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of 13 hours. nih.gov

Formation of Secondary Organic Aerosols (SOA) in the Atmosphere

This compound contributes to the formation of secondary organic aerosols (SOA) in the atmosphere through both gas-phase and aqueous-phase reactions. SOA formation from this compound can occur through reactions with various atmospheric oxidants, including hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). acs.orgnih.govcopernicus.orgacs.org

Under low-NOx conditions, gas-phase photooxidation of this compound by hydroxyl radicals can lead to SOA formation with mass yields ranging from 44% to 50%. nih.gov The gas-phase reaction typically initiates with either hydrogen abstraction from the hydroxyl group, forming a phenoxy radical, or hydroxyl radical addition to the aromatic ring, leading to an organic peroxy radical. Subsequent reactions can involve hydroxylation, isomerization, epoxide formation, fragmentation (ring-opening reactions), and the loss of a methoxy (B1213986) group. nih.gov

Aqueous-phase reactions of this compound are also significant for SOA formation, often yielding higher SOA amounts compared to gas-phase reactions (e.g., approximately 60% versus 30% at one half-life of this compound). nih.govacs.orgescholarship.org this compound exhibits moderate partitioning to atmospheric waters, increasing the likelihood of aqueous-phase aging and the formation of aqueous SOA (aqSOA). nih.govnih.govacs.org Key aqueous-phase reactions include oligomerization, functionalization, esterification, demethoxylation, and fragmentation. nih.govacs.org The presence of iron(III)-oxalate complexes, abundant in clouds, fogs, and aerosol water, can strongly promote the photooxidation of this compound, leading to the formation of polymeric, functionalized, and open-ring products with low volatility. shu.edu.cnacs.orgnih.gov

The maximal SOA yield from this compound nitration in a simulated atmospheric aerosol was observed to be 42% under illumination at 80% relative humidity. acs.orgnih.gov Nitrated this compound (NG) species contribute to SOA and atmospheric absorption in the near-UV and visible ranges. acs.orgnih.gov However, NGs are a minor fraction of aged SOA mass; organic acids and oligomers are often predominant under varying NOx and humidity conditions. acs.orgnih.gov

The viscosity of SOA formed from the reaction of this compound with nitrate radicals can be extremely high (≳5 × 10⁷ Pa s) at relative humidities below 70%. This high viscosity can be attributed to low hygroscopicity and may impact the mixing times of organic molecules within the SOA, potentially affecting the size, mass, and long-range transport of pollutants. acs.orgchemrxiv.org

Identification of this compound Products in Urban Atmospheric Aerosols

Atmospheric processing of this compound leads to the formation of various degradation products, some of which are identified in urban atmospheric aerosols. The main products of this compound photonitration include 4-nitrothis compound (4NG), 6-nitrothis compound (6NG), and 4,6-dinitrothis compound (4,6DNG). researchgate.netuantwerpen.becopernicus.orgdntb.gov.uacopernicus.orgresearchgate.net

Studies have unambiguously identified 4-nitrothis compound and 4,6-dinitrothis compound in winter PM10 aerosols from urban areas, such as Ljubljana, Slovenia, using techniques like HPLC/(-)-ESI-MS/MS. researchgate.netuantwerpen.becopernicus.orgdntb.gov.uacopernicus.orgresearchgate.net 4,6-Dinitrothis compound, owing to its strong absorption of ultraviolet and visible light, is considered an important constituent of atmospheric "brown" carbon, particularly in regions affected by biomass burning. researchgate.netuantwerpen.becopernicus.orgdntb.gov.uacopernicus.orgresearchgate.net

Other identified oxidation products of this compound in the aqueous phase include this compound dimers (e.g., C₁₄ compounds) and oxygenated ring-opening products (e.g., C₆H₆O₄, C₇H₁₀O₆). researchgate.net These species have also been detected in cloud water samples and aqSOA from biomass burning in field campaigns. researchgate.net Hydroxylation products, such as C₇H₈O₃⁺ and C₇H₈O₄⁺, are observed in both gas-phase and aqueous-phase SOA of this compound, indicating the importance of hydroxylation in both reaction pathways. acs.org

The table below summarizes some identified this compound products in urban atmospheric aerosols:

Compound NameIdentification MethodPresence in Urban AerosolsReference
4-nitrothis compound (4NG)HPLC/(-)-ESI-MS/MSConfirmed researchgate.netuantwerpen.becopernicus.orgdntb.gov.uacopernicus.orgresearchgate.net
6-nitrothis compound (6NG)HPLC/(-)-ESI-MS/MSScreened, isolated researchgate.netuantwerpen.becopernicus.orgdntb.gov.uacopernicus.orgresearchgate.net
4,6-dinitrothis compound (4,6DNG)HPLC/(-)-ESI-MS/MSConfirmed researchgate.netuantwerpen.becopernicus.orgdntb.gov.uacopernicus.orgresearchgate.net
This compound dimers (C₁₄)HR-AMSObserved researchgate.netnih.govacs.orgescholarship.orgresearchgate.net
Oxygenated ring-opening products (e.g., C₆H₆O₄, C₇H₁₀O₆)-Detected researchgate.net
Hydroxylation products (e.g., C₇H₈O₃⁺, C₇H₈O₄⁺)HR-AMSObserved acs.org

Environmental Ecotoxicity Assessment of this compound and its Degradation Products

This compound itself is classified as harmful to aquatic life. uprm.eduedvotek.comaurochemicals.comsigmaaldrich.com Its acute aquatic hazard is categorized as Category 3 (H402). uprm.eduedvotek.comaurochemicals.comsigmaaldrich.com While some safety data sheets indicate "no data available" for ecotoxicity, others explicitly state its harmfulness to aquatic life. edvotek.comcarlroth.comoxfordlabfinechem.comvu.nlscbt.com

The ecotoxicity of this compound and its degradation products is a subject of ongoing research. Theoretical studies on the OH-initiated reactions of this compound in wastewater suggest that certain degradation products, such as nitroguaiacols and 2-methoxybenzene-1,4-diol, can exhibit higher toxicity than the parent this compound. nih.govresearchgate.net However, other degradation pathways involving oxygen and nitrogen oxides may generate less harmful products, with the exception of methoxybenzoquinone, which can be more toxic than this compound. nih.gov

The toxicity of methoxyphenols and their degradation products to aquatic organisms upon deposition into the aqueous environment has been reported. researchgate.netmdpi.com For instance, in fermentation processes, this compound has been shown to significantly inhibit ethanol (B145695) production, with higher dosages leading to greater decreases in ethanol yield. ncsu.edu Research indicates that this compound is more toxic than vanillin (B372448) in this context. ncsu.edu The mechanism of inhibition by phenolic compounds is not fully understood, but it is suggested that more hydrophobic phenolic compounds tend to have stronger inhibitory activity. ncsu.edu

The environmental fate of this compound can be influenced by photodegradation. Studies have shown that this compound photodegradation rates can be significantly faster in ice and on ice surfaces compared to aqueous solutions, potentially reducing its environmental lifetimes in polar regions. rsc.org

Applications and Industrial Significance in Research Contexts

Guaiacol as a Lignin (B12514952) Model Compound

This compound serves as a crucial model compound in chemical research, enabling the study of reaction mechanisms and the behavior of phenolic compounds under diverse conditions. nih.gov Its structural presence within lignin makes it a representative molecule for understanding the complex processes involved in biomass degradation and valorization. wikipedia.orgfishersci.ca Theoretical investigations, often employing density functional theory, utilize this compound to elucidate the pyrolysis mechanisms of lignin and the formation of its primary products. nih.govuni.lunih.gov

Studies on Lignin Depolymerization and Valorization

Lignin, a complex and resistant biopolymer, presents challenges in its depolymerization and subsequent valorization. wikipedia.org this compound is a significant product of lignin depolymerization, highlighting its importance in these processes. wikipedia.orgnist.gov

Research findings demonstrate several methods for lignin depolymerization yielding this compound:

Hydrothermal Methods: Hydrothermal depolymerization of lignin at approximately 300 °C has produced substantial yields of this compound, which can then be extracted with solvents like toluene (B28343). wikipedia.org

Pyrolysis: Pyrolysis of lignin within the temperature range of 275–350 °C has shown high selectivity, yielding up to 90.7% this compound. wikipedia.org

Lewis Acid Catalysis: The use of a Lewis acid, such as lanthanum tris(trifluoromethanesulfonate), at 270 °C, has enabled the depolymerization of lignin to yield this compound as the sole product, with reported yields of 0.32 g from 1.5 g of lignin. wikipedia.orgnist.gov

Reductive Catalytic Fractionation (RCF): RCF of softwood lignin has identified 4-n-propylthis compound and other 4-alkylguaiacols as major products. wikipedia.org

Beyond direct chemical conversion, this compound plays a role in biochemical valorization. For instance, metabolic engineering of Amycolatopsis sp. ATCC 39116 has enabled the production of cis,cis-muconic acid, a valuable precursor for commercial plastics, from this compound. This process achieved a 96% yield of cis,cis-muconic acid (3.1 g/L) from this compound within 24 hours, demonstrating the microbe's ability to utilize a wide range of lignin-derived aromatics. ymdb.ca Furthermore, enzymes like AgcAB (a CYP255A1 family P450) have been identified to catalyze the O-demethylation of 4-alkylguaiacols, contributing to efforts in lignin transformation. thegoodscentscompany.com

Conversion to Biofuels and Bio-oils

Bio-oil, produced from biomass pyrolysis, typically contains high levels of oxygenated compounds and water, necessitating upgrading for use as fuel. sigmaaldrich.comthegoodscentscompany.com Hydrodeoxygenation (HDO) is a key strategy for this upgrading process, and this compound is frequently employed as a model compound to study HDO mechanisms. wikipedia.orgsigmaaldrich.comthegoodscentscompany.comperflavory.complos.org

Table 1: Select Catalysts and Their Performance in this compound Hydrodeoxygenation (HDO)

Catalyst TypeKey Products / SelectivityNotesSource
Fe/SiO₂Benzene (B151609), PhenolsSelective, does not catalyze aromatic ring hydrogenation perflavory.com
Mo₂C/CNFDeoxygenated productsIncreased conversion and HDO efficiency with higher catalyst loading and H₂ pressure sigmaaldrich.com
NiCo/CNTAlcoholsHigh selectivity towards desired alcohols uni-goettingen.de
Ni₂P-basedCyclohexane, BenzeneBenzene favored at low H₂ pressure; Cyclohexanol/methoxycyclohexane at high H₂ pressure thegoodscentscompany.com
Pt/CDeoxygenated productsComparable performance to H₂ when methane (B114726) is used as reductant wikipedia.org

Research into the conversion pathways of this compound to biofuels and bio-oils reveals that pyrolysis of this compound can yield products such as 1,2-dihydroxybenzene, methane, phenol (B47542), o-cresol (B1677501), and 2-hydroxybenzaldehyde. nih.govuni.lu this compound can also be converted to phenol via demethoxylation, which can then be further transformed into o-cresol, and subsequently into toluene and benzene through deoxygenation or demethylation reactions. sigmaaldrich.complos.org

Precursor in Organic Synthesis for Research Compounds

This compound is a versatile precursor in organic synthesis, contributing to the creation of various chemical compounds, including phenolic compounds and synthetic resins. nih.govresearchgate.net It is also a primary raw material in the industrial synthesis of vanillin (B372448). thegoodscentscompany.comsigmaaldrich.comnorman-network.com Its reactivity makes it a valuable intermediate for producing synthetic flavors, pharmaceuticals, and polymer stabilizers in research and industrial settings. researchgate.net

Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

The synthesis of this compound derivatives is a common approach in research to elucidate structure-activity relationships (SAR). sigmaaldrich.comresearchgate.net For instance, nine different compounds have been enzymatically synthesized from this compound to investigate their free radical scavenging properties and the role of the guaiacyl moiety. sigmaaldrich.com

SAR studies have extensively examined catechol and this compound acid derivatives, including protocatechuic, homoprotocatechuic, dihydrocaffeic, caffeic, vanillic, homovanillic, dihydroferulic, and ferulic acids, for their DPPH• scavenging activity. researchgate.net In medicinal chemistry research, this compound has been hybridized with metronidazole (B1676534) and other natural phenols to synthesize novel trypanocidal agents, allowing for the analysis of how structural connectors influence bioactivity. uni.lu Furthermore, synthetic this compound derivatives have shown promise as myeloperoxidase (MPO) inhibitors, indicating their potential as therapeutic agents for cardiovascular diseases by modulating lipid profiles and reducing atherosclerotic plaque burden. nih.gov New 2-pyrazoline (B94618) derivatives synthesized from this compound have also been evaluated for their antimicrobial and anti-inflammatory activities. chem960.com

Development of Bio-based Polymers and Resins

This compound serves as a key building block for the development of innovative bio-based polymers and resins, offering sustainable alternatives to petroleum-derived materials. thegoodscentscompany.comnih.govresearchgate.net

Table 2: Bio-based Polymers and Resins Derived from this compound

Polymer/Resin TypeThis compound's RoleKey Properties (Research Findings)Source
Novolac Epoxy Resins (e.g., GTEP/DDM)PrecursorHigh Tg (209.5 °C), high tensile modulus (3.13 GPa), high LOI (28.6% with UL-94 V-1 rating) ctdbase.org
Epoxy Monomer (containing DOPO units, DGEBDB)Reactant and solventImproved flame retardancy when mixed with DGEBA ctdbase.orgtcichemicals.comfishersci.se
Bisphenolic Analogue (Bisthis compound, BG)Reactant (with vanillyl alcohol)Used to synthesize diglycidyl ether of BG (DGEBG) for renewable epoxy thermosets. Methoxy (B1213986) group lowers Tg but increases glassy storage modulus. researchgate.net
Benzoxazine ResinsPrecursorGood thermal and mechanical properties, higher glass transition temperatures cas.org
Low Dielectric ResinPrecursor (with vanillin)Good dielectric properties (Dk 2.67, Df 2.9×10⁻³), high dimensional stability (Tg 243 °C) fishersci.se
Bifunctional Epoxy Monomer (GV-EP)Raw material (with vanillin)When cured, exhibited higher Tg (220 °C) and char yield (44.9% at 800 °C) tcichemicals.com

Synthesis of Novel Bio-based Amines for Epoxy Thermosets

This compound is instrumental in the synthesis of novel bio-based amines, which are utilized as hardeners and accelerators in high-performance epoxy thermosets. A notable example is 2,4-bis(dimethylaminomethyl)-6-methoxyphenol (Methoxy-K54), which has been successfully synthesized in a single step from bio-based this compound. This bio-based hardener has demonstrated performance comparable to, and in some post-cured instances, superior to, its petrol-based analogue, 2,4,6-tris(dimethylaminaminomethyl)phenol (Ancamine® K54), in terms of mechanical properties.

Role in Flavor Chemistry Research

This compound and its derivatives are extensively studied for their profound impact on the sensory profiles of numerous products. Research in this area focuses on understanding their formation, detection, and the specific sensory characteristics they impart.

Contribution to Smoky Aroma in Foods and Beverages

This compound is a principal component responsible for the smoky and spicy aroma in a wide array of foods and beverages vinatiorganics.com. Its presence is particularly notable in products that undergo smoking, roasting, or aging processes involving wood.

In smoked foods and liquid smoke , this compound serves as a central building block for smoke flavors. It is formed during the thermal degradation of lignin, a major component of wood, through pyrolysis nih.govpatsnap.com. The compound undergoes thermal degradation when exposed to heat, releasing volatile substances that contribute to the characteristic smoky flavor patsnap.com. Its application extends to enhancing the flavor profiles of smoked meats like ham and salmon, as well as other savory items such as beef, soy sauce, and even chocolate and cocoa, where it can impart a subtle smoky nuance vinatiorganics.comperfumerflavorist.com.

In alcoholic beverages , particularly whiskey, this compound is a key contributor to the smoky and peaty notes wikipedia.orgtopwhiskies.comirishwhiskeyusa.com. It is derived from the charred wood used in the aging casks topwhiskies.comirishwhiskeyusa.com. Research indicates that adding a small amount of water to whiskey can enhance its flavor by causing this compound molecules, which tend to clump and settle at higher proofs, to rise to the surface, thereby increasing their volatility and aroma perception irishwhiskeyusa.comquora.comsmwsa.com.

In coffee , this compound, alongside other phenolic compounds like 4-vinylthis compound and 4-ethylthis compound, provides significant smoky and spicy tones to the aroma compoundchem.comoup.com. Its concentration in coffee increases with roasting, originating from the thermal degradation of ferulic acid nih.govresearchgate.net. The flavor contribution of this compound in coffee can vary with concentration; it may present a burnt flavor at higher levels but a sweet note at lower concentrations oup.com.

Investigation of Off-Flavors (e.g., 5-vinylthis compound in orange juice)

While this compound and its derivatives are often associated with desirable flavors, some can contribute to significant off-flavors, impacting product quality and consumer acceptance. A notable example is the investigation into a novel clove-like off-flavor observed in orange juice.

Recent research has identified 5-vinylthis compound as the primary odorant responsible for this undesirable clove-like taste in orange juice azolifesciences.comtechnologynetworks.comanalytica-world.comfoodprocessing.com.ausciencedaily.com. Previously, 4-vinylthis compound was considered the main culprit for similar off-flavors, especially in long-stored orange juices technologynetworks.comanalytica-world.comfoodprocessing.com.au. However, studies have shown that 5-vinylthis compound can be more odor-active than 4-vinylthis compound in certain commercial orange juice samples exhibiting this off-flavor azolifesciences.comtechnologynetworks.comanalytica-world.comfoodprocessing.com.ausciencedaily.com.

The formation of 5-vinylthis compound primarily occurs during the pasteurization process. This is due to heat-induced reactions between residues of cleaning agents, specifically peracetic acid, and hesperidin, a naturally occurring component of orange juice azolifesciences.comtechnologynetworks.comanalytica-world.comfoodprocessing.com.ausciencedaily.com. Inadequate rinsing of machinery after cleaning-in-place (CIP) procedures in the fruit juice industry can lead to the contamination of orange juice with peracetic acid, subsequently causing the formation of 5-vinylthis compound during processing azolifesciences.comtechnologynetworks.comanalytica-world.comfoodprocessing.com.au. This understanding is crucial for quality control and the prevention of such off-flavors in the beverage industry.

Sensory Characteristics and Odor Thresholds of this compound Derivatives

This compound and its various derivatives possess distinct sensory characteristics and exhibit remarkably low odor thresholds, meaning they can be perceived even at very low concentrations. This high potency underscores their significant impact on flavor profiles.

The general odor descriptions for this compound and its alkylated, alkenylated, and methoxylated derivatives often include smoky, clove-like, and vanilla-like notes researchgate.netnih.govtugraz.at. Halogenated this compound derivatives, while also eliciting smoky, sweet, and vanilla-like smells, can additionally present medicinal and plaster-like attributes tugraz.atfrontiersin.orgnih.gov. However, some halogenated compounds, such as 3-bromo-, 6-bromo-, 3-iodo-, and 6-iodothis compound, have been described with unpleasant musty and moldy odor notes frontiersin.orgnih.gov.

Odor thresholds for this compound derivatives are generally very low, ranging from 0.00018 to 111 ng/Lair researchgate.netnih.govtugraz.at. For instance, 5-methoxythis compound and this compound itself are among the compounds with the lowest reported odor thresholds researchgate.netnih.gov. Despite these low thresholds, research has observed significant inter-individual differences in odor perception, with variations in threshold values spanning one to three orders of magnitude among panelists researchgate.nettugraz.atfrontiersin.orgnih.govresearchgate.net. Conversely, the perceived odor qualities of these compounds tend to be quite consistent across individuals researchgate.nettugraz.at.

The table below provides an overview of reported odor qualities and thresholds for selected this compound derivatives:

CompoundOdor QualitiesOdor Threshold (ng/Lair)Reference
This compoundSmoky, spicy, vanilla-like, sweet0.084 researchgate.netnih.gov
5-Methoxythis compoundSmoky, vanilla-like, sweet0.00018 researchgate.netnih.gov
4-Ethylthis compoundSmoky, spicyLow (specific value not found in snippets) oup.comcognitivemarketresearch.com
4-Vinylthis compoundClove, spicy, apple, peanut, wine-like, curryVery low (ppb range, as low as 4 ppb) spiritsanddistilling.comwikipedia.org
5-Chlorothis compoundSmoky, vanilla-like, sweet0.00072 frontiersin.orgnih.gov
5-Bromothis compoundSmoky, vanilla-like, sweetLow (similar to 5-chlorothis compound) frontiersin.orgnih.gov
3-Bromothis compoundMustyLow (specific value not found in snippets) frontiersin.orgnih.gov
6-Bromothis compoundMedicinal, smoky, plaster-like, plastic-like0.0012–0.0092 frontiersin.orgnih.gov
cis-6-Propenylthis compoundSmoky, clove-like, vanilla-like44 tugraz.at
trans-6-Propenylthis compoundSmoky, clove-like, vanilla-like111 tugraz.at

Microbial Contribution to Flavor Compounds in Fermented Products

Microorganisms play a pivotal role in shaping the flavor profiles of fermented foods and beverages, often contributing to the formation of volatile compounds, including this compound and its derivatives. The dynamic balance of microbial metabolic synthesis and degradation dictates the concentration of these flavor chemicals mdpi.com.

In fermented beverages like wheat beers, certain strains of yeast, notably phenolic (POF+) strains of Saccharomyces cerevisiae (brewer's yeast), are known to convert ferulic acid into 4-vinylthis compound. This enzymatic conversion is responsible for the distinctive clove-like flavor characteristic of these beers wikipedia.org. Similarly, in whiskey, microbial activity during fermentation and aging can influence the phenolic compounds present topwhiskies.com.

In fermented food products , such as Chinese sauce-flavor Baijiu, fungi are particularly important in the synthesis of key flavor chemicals, including 4-ethylthis compound mdpi.com. Lactic acid bacteria, alongside fungi and yeasts, are also utilized in the bioproduction of aroma compounds from vegetable waste, contributing to sweet, fruity, and floral notes mdpi.com. The production of vanillin, a significant flavorant, can also be achieved through microbial fermentation from this compound, offering a natural alternative to synthetic production wikipedia.orgmdpi.com.

The intricate interplay between microbial communities and the substrates they act upon highlights the complexity of flavor development in fermented products, with this compound and its derivatives often emerging as crucial aroma-active compounds.

Future Research Directions and Unanswered Questions

Elucidation of Complex Reaction Networks

Understanding the intricate reaction networks involving guaiacol is crucial for optimizing its production and conversion into valuable chemicals. Research is needed to fully map out these pathways, especially in complex processes like biomass pyrolysis and hydrodeoxygenation (HDO). For instance, in the hydrothermal conversion of this compound, a model compound for lignin (B12514952), a reaction network model has been proposed, but further investigation is required to classify individual reactions as ionic or radical, particularly in the supercritical region where deviations from Arrhenius behavior are observed. acs.org Similarly, the catalytic conversion of this compound, such as over Pt/Al₂O₃ in the presence of H₂, involves a complex network of hydrogenation, hydrogenolysis, and hydrodeoxygenation reactions, where the atomic-level processes at the catalyst surface often remain unclear. mdpi.comresearchgate.net Studies on steam reforming of this compound also indicate complex reaction networks that warrant further elucidation through techniques like in situ DRIFTS. fao.org

Development of Novel Catalytic Systems for Sustainable Production and Conversion

The development of innovative and sustainable catalytic systems is paramount for the efficient and environmentally friendly production and conversion of this compound. This includes designing catalysts that can selectively cleave specific bonds (e.g., C-O bonds without aromatic ring saturation) and operate under milder conditions. oaepublish.com For example, single-atom catalysts (SACs) show promise due to their high atomic utilization and selectivity, and their application in biomass conversion, including this compound hydrodeoxygenation, is an active area of research. oaepublish.com Studies have explored various catalysts like Ni-based, Fe-based, and Mo₂C/CNF for this compound hydrodeoxygenation to produce biofuels or platform chemicals like benzene (B151609), but continued efforts are needed to improve efficiency, selectivity, and long-term stability, particularly in continuous operation modes. oaepublish.comcsic.es Furthermore, research into novel catalysts for the O-methylation of catechol to this compound aims to overcome challenges like low catechol conversion and poor catalyst stability. researchgate.net

In-depth Mechanistic Studies of Biological Activities at the Molecular Level

Despite this compound's known biological activities, such as antioxidant, antibacterial, and anti-inflammatory properties, and its use as an expectorant, antiseptic, and local anesthetic, the detailed molecular mechanisms underlying these effects are not fully understood. tandfonline.comdrugbank.comfrontiersin.org For instance, while this compound exhibits fungicidal activity against Fusarium graminearum, its antifungal mechanism, particularly how it disrupts Ca²⁺ transport channels and modulates oxidative response, requires further elucidation. frontiersin.org Similarly, research into this compound's role in locust swarming pheromones and its metabolism by gut bacteria like Pantoea agglomerans presents opportunities for in-depth molecular studies. wikipedia.org Understanding the molecular mechanisms of this compound O-demethylation in lignin-degrading bacteria like Rhodococcus opacus PD630 is crucial for designing efficient biocatalytic systems for lignin valorization. nih.gov Further investigation into the specific interactions of this compound and its derivatives with biological targets, such as myeloperoxidase (MPO) in cardiovascular disease, is also an active area. researchgate.netnih.gov

Comprehensive Environmental Impact Assessments and Remediation Strategies

Given its widespread natural occurrence and industrial applications, comprehensive environmental impact assessments (EIAs) of this compound and its derivatives are essential. This includes evaluating the environmental footprint of its production processes, particularly the traditional this compound-based route for vanillin (B372448) synthesis, which has associated disadvantages like high energy demands and waste generation. researchgate.net Future research should focus on developing and assessing more sustainable production methods and effective remediation strategies for any environmental contamination. researchgate.netroutledge.com EIAs can identify environmental hotspots and guide improvement strategies, such as optimizing energy consumption, recovering organic solvents, and replacing ultrapure water in industrial processes. researchgate.net Furthermore, research into the fate and transport of this compound in various environmental matrices and the development of targeted bioremediation or physicochemical remediation techniques is needed to mitigate potential impacts. mdpi.comresearchgate.netirjet.net

Exploration of Novel this compound Derivatives for Advanced Applications

The structural versatility of this compound, with its phenolic and methoxy (B1213986) groups, makes it a promising building block for synthesizing novel derivatives with enhanced or entirely new functionalities. tandfonline.com Research is actively exploring this compound derivatives for applications in pharmaceuticals, perfumes, and advanced materials. researchgate.netresearchgate.netmdpi.com For example, synthetic this compound derivatives are being investigated as promising myeloperoxidase inhibitors for treating atherosclerotic cardiovascular disease, showing potential in modulating lipid profiles and reducing plaque burden. researchgate.netnih.gov Further exploration of its electrochemical polymerization properties could lead to new coatings and electroanalytical applications. mdpi.com The design and synthesis of new derivatives with tailored properties for specific industrial, biomedical, or material science applications represent a significant future research direction.

Integration of Computational and Experimental Approaches for Predictive Modeling

Integrating computational and experimental approaches is crucial for accelerating the discovery and optimization of this compound-related processes and materials. Density Functional Theory (DFT) studies have already been used to investigate the pyrolysis mechanisms of this compound, calculating bond dissociation enthalpies and proposing reaction pathways. mdpi.comaip.orgresearchgate.net This integration can provide a deeper molecular understanding of catalytic reaction mechanisms, identify key descriptors for catalyst activity and selectivity, and screen potential solvents. futureenergysystems.ca Predictive modeling, leveraging computational methods like finite element analysis (FEA), multiscale modeling, and machine learning (ML), can enhance the efficiency and accuracy of predicting this compound's behavior in various systems, from reaction kinetics to material properties. researchgate.netmetall-mater-eng.cominternationalpubls.com Future research should focus on developing more robust computational models validated by extensive experimental data to enable accurate predictions for complex, high-dimensional, and dynamic systems involving this compound. metall-mater-eng.cominternationalpubls.com

Q & A

Q. What are the key physicochemical properties of guaiacol, and how do they influence its reactivity in organic synthesis?

this compound (2-methoxyphenol) exhibits unique properties due to its hydroxyl and methoxy groups. Its solubility in polar solvents (e.g., water, ethanol) and volatility (boiling point: 205°C) make it suitable for extraction via steam distillation. The electron-donating methoxy group stabilizes intermediates in electrophilic substitution reactions, enabling applications in synthesizing vanillin derivatives. Methodologically, characterize properties using techniques like HPLC for purity analysis, NMR for structural confirmation, and gas chromatography-mass spectrometry (GC-MS) for volatility studies .

Q. How can this compound be synthesized in a laboratory setting, and what are the common challenges in achieving high yields?

this compound is typically synthesized via O-methylation of catechol using dimethyl sulfate or methyl iodide under alkaline conditions. Challenges include controlling regioselectivity and minimizing side reactions (e.g., over-methylation). Optimize reaction conditions (temperature, pH, catalyst) using design-of-experiment (DoE) frameworks. Monitor progress with thin-layer chromatography (TLC) and validate purity via melting point determination and infrared spectroscopy (IR) .

Q. What spectroscopic methods are most effective for identifying this compound derivatives in complex mixtures?

Combine nuclear magnetic resonance (NMR) for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and UV-Vis spectroscopy to track conjugation patterns. For mixtures, use hyphenated techniques like LC-MS or GC-MS. Cross-validate results with reference databases (e.g., NIST) and computational tools like ACD/Labs for spectral simulation .

Advanced Research Questions

Q. How do conflicting data on this compound’s antioxidant activity arise, and what statistical approaches resolve these discrepancies?

Variations in assay protocols (e.g., DPPH vs. FRAP assays) and sample matrices (e.g., plant extracts vs. pure compounds) often lead to contradictions. Address this by standardizing protocols (e.g., ISO guidelines) and employing multivariate analysis (e.g., PCA) to isolate variables. Use meta-analysis tools like RevMan to synthesize data from multiple studies and identify bias sources .

Q. What in silico strategies are employed to study this compound’s molecular interactions with enzymes like Carbonic Anhydrase II (CA II)?

Molecular docking (e.g., AutoDock Vina, PyRx) predicts binding affinities and interaction sites. For this compound, simulations revealed a binding affinity of -5.0 kcal/mol with CA II, stabilized by hydrogen bonds and hydrophobic interactions. Validate results with molecular dynamics (MD) simulations (e.g., GROMACS) to assess complex stability (RMSD < 2.0 Å). Use tools like Protein Plus to calculate pharmacokinetic parameters (e.g., LogP, Lipinski compliance) .

Q. How can researchers ensure reproducibility in this compound-based studies, particularly in ecological toxicity assays?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

  • Document experimental conditions (e.g., pH, temperature, exposure duration).
  • Use certified reference materials (CRMs) for calibration.
  • Publish raw data in repositories like Zenodo or Figshare.
  • Include positive/negative controls (e.g., phenol for comparative toxicity) .

Q. What experimental designs are optimal for investigating this compound’s role in lignin degradation by microbial consortia?

Use metagenomic sequencing (Illumina MiSeq) to profile microbial communities and RNA-seq to identify upregulated enzymes (e.g., laccases). Couple with HPLC to quantify this compound metabolites. Apply fractional factorial designs to test variables like nutrient availability and oxygen levels. Validate hypotheses via knockout studies (e.g., CRISPR-Cas9) on target genes .

Data Analysis and Interpretation

Q. How should researchers handle outliers in datasets measuring this compound’s inhibitory effects on bacterial growth?

Apply Grubbs’ test or Dixon’s Q-test to statistically identify outliers. Investigate root causes (e.g., contamination, instrument error). If outliers are valid, use robust statistical methods (e.g., median regression) or report results with and without outliers for transparency. Document all decisions in supplementary materials .

Q. What methodologies validate this compound’s stability under varying environmental conditions (e.g., UV exposure, pH extremes)?

Conduct accelerated stability studies using ICH guidelines:

  • Expose this compound to UV light (λ = 254 nm) for 48 hours; monitor degradation via GC-MS.
  • Test pH stability (2–12) using buffer solutions; quantify unchanged this compound via HPLC.
  • Apply Arrhenius kinetics to predict shelf life under standard conditions .

Ethical and Reporting Standards

Q. How can researchers address ethical concerns when using this compound in animal toxicity studies?

Follow ARRIVE guidelines for experimental design and reporting:

  • Minimize animal use via power analysis.
  • Obtain ethics committee approval (e.g., IACUC).
  • Report humane endpoints (e.g., weight loss >20%) and euthanasia methods.
  • Disclose conflicts of interest and funding sources in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.